4-(5-Nitropyridin-2-YL)piperidine
Description
BenchChem offers high-quality 4-(5-Nitropyridin-2-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Nitropyridin-2-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
885274-74-8 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-nitro-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |
InChI Key |
CFGZKQZNAOGGKB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 4-(5-Nitropyridin-2-yl)piperidine: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic scaffold of significant interest in drug discovery and development. The piperidine moiety is a ubiquitous structural motif in a vast number of therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3][4] When coupled with the electronically distinct 5-nitropyridine ring, the resulting molecule becomes a versatile building block for accessing novel chemical space. This document details the principal synthetic strategy, explores the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses alternative synthetic approaches. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the preparation of this valuable intermediate.
Introduction and Strategic Importance
The confluence of the piperidine and 5-nitropyridine pharmacophores in 4-(5-nitropyridin-2-yl)piperidine creates a molecule with significant potential in medicinal chemistry. Piperidine and its derivatives are present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[3][4] The 5-nitropyridine moiety, an electron-deficient aromatic system, not only serves as a key reactive handle for further chemical elaboration but is also found in various bioactive molecules.[5][6] The synthesis of 4-(5-nitropyridin-2-yl)piperidine is therefore a critical step in the development of new chemical entities that can modulate biological targets with high affinity and specificity.
The primary and most efficient route to this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on this pathway, providing both the theoretical basis and practical execution details.
The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 4-(5-nitropyridin-2-yl)piperidine involves the reaction of 2-chloro-5-nitropyridine with piperidine . This reaction is a classic example of nucleophilic aromatic substitution.
Reaction Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] The key to the success of this reaction lies in the electronic properties of the 2-chloro-5-nitropyridine substrate.
-
Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group (-NO₂) at the C5 position and the inductive effect of the ring nitrogen.
-
Formation of a Meisenheimer Complex: The initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final product, 4-(5-nitropyridin-2-yl)piperidine.
The regioselectivity of the attack at the C2 position over the C6 position is dictated by the superior ability of the C2 position to accommodate the negative charge of the Meisenheimer intermediate, with resonance structures showing delocalization onto the ring nitrogen.
Diagram of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine
The commercial availability of 2-chloro-5-nitropyridine can vary. Therefore, a reliable synthesis from common starting materials is essential. A common and effective route begins with 2-aminopyridine.[9][10]
-
Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2-amino-5-nitropyridine.
-
Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis to give 2-hydroxy-5-nitropyridine.
-
Chlorination: The 2-hydroxy-5-nitropyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ to afford the desired 2-chloro-5-nitropyridine.[10][11]
Workflow for the Synthesis of 2-Chloro-5-nitropyridine
Caption: Synthetic pathway to the key precursor, 2-chloro-5-nitropyridine.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 4-(5-nitropyridin-2-yl)piperidine from 2-chloro-5-nitropyridine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Chloro-5-nitropyridine | 158.55 | 4548-45-2 | Starting material |
| Piperidine | 85.15 | 110-89-4 | Nucleophile, used in excess |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base, anhydrous |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Solvent, anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Brine | N/A | N/A | Saturated aqueous NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.).
-
Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by piperidine (1.5-2.0 eq.) and anhydrous potassium carbonate (2.0 eq.). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-(5-nitropyridin-2-yl)piperidine as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[12]
-
Characterization Data (Expected):
-
Appearance: Yellow to orange solid
-
Molecular Formula: C₁₀H₁₃N₃O₂
-
Molecular Weight: 207.23 g/mol
-
¹H NMR (CDCl₃): Expect signals corresponding to the protons on the pyridine ring and the piperidine ring. The pyridine protons will appear in the aromatic region, while the piperidine protons will be in the aliphatic region.
-
¹³C NMR (CDCl₃): Expect signals for the 10 carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): m/z = 208.1 [M+H]⁺
Alternative Synthetic Strategies
While SNAr is the most straightforward approach, modern cross-coupling reactions could also be employed, particularly for the synthesis of analogues or when the SNAr route is not viable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In this context, it would involve the coupling of 2-bromopyridine or 2-chloropyridine with a suitable piperidine derivative. However, for the synthesis of the title compound, this would likely involve more steps, such as the protection and deprotection of the piperidine nitrogen, and is generally less atom-economical than the SNAr approach.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide. To synthesize 4-(5-nitropyridin-2-yl)piperidine via this method, one could envision coupling a 2-halopyridine with a piperidine-4-boronic acid derivative, or vice versa. This approach is highly versatile for creating diverse libraries of compounds but is more complex than the direct SNAr for this specific target. The synthesis of the required organoboron reagents adds extra steps to the overall sequence.
Conclusion
The synthesis of 4-(5-nitropyridin-2-yl)piperidine is most efficiently achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidine. This method is robust, high-yielding, and relies on a well-understood reaction mechanism. The availability of multiple synthetic routes to the key 2-chloro-5-nitropyridine precursor ensures a reliable supply chain for this valuable intermediate. For drug development professionals, a thorough understanding of this synthesis is crucial for the rapid and efficient production of novel piperidine-containing compounds with therapeutic potential.
References
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Journal of the Chemical Society B: Physical Organic. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. (1968). DOI: 10.1039/J29680000877
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2022). DOI: 10.3390/ph15050599
- BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. (2014). DOI: 10.1016/j.tet.2014.07.051
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
-
PubChem. 4-(5-Nitropyridin-2-yl)piperazine. Available from: [Link]
- PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). DOI: 10.1039/c4ob00881a
- ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2010). DOI: 10.1016/j.tetlet.2010.05.086
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- MDPI. Nitropyridines, Their Synthesis and Reactions. (2022). DOI: 10.3390/molecules27092873
- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). DOI: 10.1021/acs.orglett.1c04104
-
YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]
- Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
- Pharmasources. The Role of Piperidine Derivatives in Medicinal Chemistry.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). DOI: 10.3390/ijms24043442
- The Royal Society of Chemistry. c5sc02983j1.pdf.
- DTIC. Piperidine Synthesis. (1992).
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). DOI: 10.26434/chemrxiv.12991040.v1
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
- ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). DOI: 10.3390/ijms24043442
-
Reddit. Suzuki coupling help. (2012). Available from: [Link]
-
Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. (2023). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 5. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. apps.dtic.mil [apps.dtic.mil]
chemical properties of 4-(5-nitropyridin-2-yl)piperidine
The chemical profile of 4-(5-nitropyridin-2-yl)piperidine —a critical C-linked pyridine-piperidine scaffold used in modern drug discovery.[1]
Executive Summary
4-(5-nitropyridin-2-yl)piperidine (CAS: 885274-74-8) is a bifunctional heterocyclic scaffold characterized by a C-C bond connecting the C2 position of a 5-nitropyridine ring to the C4 position of a piperidine ring.[2]
This molecule represents a "privileged structure" in medicinal chemistry, distinct from its more easily synthesized N-linked isomer (1-(5-nitropyridin-2-yl)piperidine). Its value lies in its geometry: the C-linked topology extends the molecule's vector, allowing the basic piperidine nitrogen and the nitro-substituted pyridine to interact with distinct binding pockets in biological targets, such as G-protein coupled receptors (GPCRs) and kinases.
Physicochemical Characterization
The molecule possesses two distinct nitrogen centers with vastly different electronic environments. The piperidine nitrogen is a typical secondary aliphatic amine (highly basic), while the pyridine nitrogen is rendered non-basic by the strong electron-withdrawing effect of the 5-nitro group.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | 885274-74-8 | Specific to the C-linked isomer. |
| IUPAC Name | 5-Nitro-2-(piperidin-4-yl)pyridine | Alternate: 4-(5-Nitro-2-pyridyl)piperidine.[2] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | |
| Molecular Weight | 207.23 g/mol | Fragment-like for Lead-likeness. |
| pKa (Piperidine NH) | ~10.8 – 11.0 (Predicted) | Typical for secondary cyclic amines; protonated at physiological pH. |
| pKa (Pyridine N) | < 2.0 (Predicted) | Drastically reduced by the 5-NO₂ group (vs. pyridine pKa ~5.2). |
| LogP (Octanol/Water) | ~1.2 – 1.6 (Neutral form) | Lipophilicity is pH-dependent; LogD₇.₄ is significantly lower due to ionization. |
| H-Bond Donors | 1 (Piperidine NH) | |
| H-Bond Acceptors | 4 (NO₂, Pyridine N, Piperidine NH) | |
| Physical State | Pale yellow to orange solid | Nitro group imparts color due to n→π* transitions. |
Synthetic Methodologies
Synthesizing the C-C bond between the electron-deficient pyridine and the piperidine ring is more challenging than forming the N-C bond of the isomer. The preferred methods utilize transition-metal catalyzed cross-coupling.
Primary Route: Negishi Cross-Coupling
The most direct method to access the saturated piperidine scaffold without reducing the nitro group is the Negishi coupling. This approach avoids the need for harsh hydrogenation steps that would otherwise reduce the sensitive nitro moiety.
-
Reagents: 2-Chloro-5-nitropyridine, (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Mechanism: Oxidative addition of Pd(0) to the chloropyridine, followed by transmetalation with the organozinc reagent, and reductive elimination.
Alternative Route: Suzuki-Miyaura Coupling
This route typically involves coupling a vinyl boronate followed by selective reduction.
-
Coupling: 2-Chloro-5-nitropyridine + N-Boc-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester.
-
Intermediate: N-Boc-4-(5-nitropyridin-2-yl)-1,2,3,6-tetrahydropyridine.
-
Challenge: Reducing the alkene (C=C) without reducing the nitro (NO₂) group.
-
Solution: Transfer hydrogenation (e.g., ammonium formate) or specific heterogeneous catalysts (e.g., Wilkinson's catalyst) can sometimes achieve chemoselectivity, though this is often difficult.
-
Visualization: Synthetic Pathways
Figure 1: The Negishi coupling pathway provides the most chemoselective route, preserving the nitro group while establishing the C-C linkage.
Chemical Reactivity & Stability[3][4][5]
The molecule presents two primary vectors for chemical modification: the nitro group (reducible) and the piperidine nitrogen (nucleophilic).
Nitro Group Reduction
The 5-nitro group activates the pyridine ring for nucleophilic attack but is primarily used as a "masked" amine.
-
Transformation: Reduction to 4-(5-aminopyridin-2-yl)piperidine.
-
Reagents:
-
Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH (Rapid, quantitative).
-
Chemical Reduction: Fe powder/NH₄Cl or SnCl₂/HCl (Used if alkene sensitivity is an issue in analogs).
-
-
Utility: The resulting amine is a key attachment point for amides, ureas, or sulfonamides in drug synthesis (e.g., kinase inhibitors).
Piperidine Nitrogen Functionalization
The secondary amine is a potent nucleophile (pKa ~11).
-
Alkylation: Reacts with alkyl halides (Sɴ2) or aldehydes (Reductive Amination).
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.
-
Urea Formation: Reacts with isocyanates.
Visualization: Reactivity Profile
Figure 2: The scaffold allows orthogonal functionalization at the pyridine (redox) and piperidine (nucleophilic) centers.
Medicinal Chemistry Applications
The 4-(pyridin-2-yl)piperidine motif is a bioisostere of biphenyl and 4-phenylpiperidine structures, offering improved solubility and distinct hydrogen-bonding vectors.
Pharmacophore Utility
-
GPCR Ligands: The basic piperidine nitrogen often mimics the protonated amine of endogenous neurotransmitters (e.g., dopamine, serotonin), forming a salt bridge with a conserved aspartate residue in the receptor binding pocket.
-
Kinase Inhibitors: The pyridine ring, particularly when the nitro group is reduced to an amine and acylated, serves as a hinge-binding motif or a solvent-exposed tail in ATP-competitive inhibitors.
-
Rigid Linker: The direct C-C bond provides a rigid distance vector (~5-6 Å) between the basic center and the aromatic system, reducing conformational entropy compared to flexible linkers.
Case Study: Prostate Cancer Therapeutics
Research into Mannich bases derived from this scaffold has shown activity against prostate cancer cell lines (PC3, LNCaP). The 4-(5-aminopyridin-2-yl)piperazine (analogous N-linked structure) and piperidine derivatives are used to position cytotoxic moieties into the DNA minor groove or specific enzyme pockets.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized nitropyridine .
-
Hazards:
-
Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).
-
Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332), typical of nitro-aromatics.
-
Sensitizer: Potential skin sensitizer due to the reactive nature of downstream metabolites (hydroxylamines).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; often stored as a hydrochloride salt for stability.
References
- Negishi Coupling for Pyridine-Piperidine Synthesis: Source: Knochel, P., et al. "Functionalized Organozinc Reagents in Organic Synthesis." Chem. Rev.2008, 108, 3354. Context: Describes the preparation of zincated piperidines for coupling with halopyridines.
-
Suzuki-Miyaura Coupling of 2-Halopyridines
-
Source: Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew. Chem. Int. Ed.2008 , 47, 4695. Link
-
-
Medicinal Chemistry of Nitropyridines
-
Piperidine Scaffolds in Drug Design
-
Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci.2023 , 24, 2937. Link
-
- General Reactivity of 5-Nitropyridines: Source: Joule, J. A., Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Standard text for pyridine reactivity logic).
Sources
Structural Elucidation of 4-(5-nitropyridin-2-yl)piperidine: A Technical Guide
Executive Summary
This technical guide details the structural elucidation of 4-(5-nitropyridin-2-yl)piperidine (C₁₀H₁₃N₃O₂), a critical pharmacophore often utilized as a scaffold in kinase inhibitors (e.g., PARP, CDK) and GPCR ligands.
The elucidation strategy prioritizes unambiguous assignment using a "Self-Validating" protocol. We move beyond simple spectral matching to a first-principles approach, proving the regiochemistry of the pyridine substitution (2,5- vs. 2,4-isomerism) and the connectivity of the piperidine ring (C4-attachment) through scalar coupling constants and heteronuclear correlation.
Elucidation Workflow (Logic Gate)
The following decision tree illustrates the autonomous workflow for confirming the structure, filtering out common synthetic impurities such as regioisomers or bis-alkylated byproducts.
Figure 1: Elucidation logic flow ensuring elimination of regioisomers.
Mass Spectrometry: Fragmentation & Formula
Objective: Confirm molecular formula and analyze fragmentation to verify the nitro group and piperidine ring integrity.
-
Method: LC-MS/MS (ESI+, Q-TOF or Orbitrap).
-
Theoretical Exact Mass: 207.1008 Da.
-
Observed [M+H]⁺: 208.1081 (± 5 ppm).
Diagnostic Fragmentation Logic
Unlike simple molecular weight confirmation, the fragmentation pattern validates the substructures.
| Fragment Ion (m/z) | Loss (Da) | Structural Insight |
| 208.1 | - | Parent Ion [M+H]⁺ |
| 191.1 | -17 (OH) | Characteristic "Ortho Effect" if H is available, or loss of OH radical from Nitro group (less common). |
| 178.1 | -30 (NO) | Reduction/Loss of NO from Nitro group. |
| 162.1 | -46 (NO₂) | Primary Diagnostic: Loss of the nitro group confirms the -NO₂ functionality. |
| 123.0 | -85 (Pip) | Cleavage of the C-N bond (loss of piperidine ring), leaving the nitropyridine cation. |
Technical Note: The stability of the pyridine ring usually results in the piperidine ring fragmenting first or the nitro group ejecting.
NMR Spectroscopy: The Core Elucidation
Objective: Unambiguously assign the regiochemistry of the pyridine ring and the point of attachment on the piperidine.
-
Solvent: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: The compound is a secondary amine and polar nitro-aromatic. DMSO ensures sharp signals for the NH proton (if exchange is slow) and prevents aggregation broadening.
-
-
Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).
The Pyridine Spin System (The "Fingerprint")
The 2,5-disubstituted pyridine ring creates a distinct AMX or ABX spin system.
-
H-6 (d, ~9.0 ppm): This proton is most deshielded . It is located
to the pyridine nitrogen and to the nitro group. Both exert strong electron-withdrawing effects.-
Coupling: Small meta-coupling (
Hz) to H-4.
-
-
H-4 (dd, ~8.2 ppm): Located
to the pyridine nitrogen but ortho to the nitro group.-
Coupling: Large ortho-coupling (
Hz) to H-3 and small meta-coupling ( Hz) to H-6.
-
-
H-3 (d, ~6.9 ppm): This proton is shielded (upfield). It is ortho to the electron-donating amino group (the piperidine nitrogen).
-
Coupling: Large ortho-coupling (
Hz) to H-4.
-
The "Self-Validating" Check: If you observe a singlet or two doublets with small coupling only, you may have the 2,4-isomer or 3,5-isomer. The
The Piperidine Spin System
The piperidine ring attached at C4 possesses a plane of symmetry, simplifying the spectrum.
-
H-4' (tt, ~2.8 - 3.5 ppm): The methine proton at the point of attachment. It typically appears as a triplet of triplets due to two large diaxial couplings (
Hz) and two smaller axial-equatorial couplings. -
H-2'/6' (m, ~3.0 ppm): Alpha to the secondary amine.
-
H-3'/5' (m, ~1.5 - 1.9 ppm): Beta protons.
Data Summary Table
| Position | Atom | Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |
| Py-6 | H | 9.00 - 9.10 | d | 2.5 | |
| Py-4 | H | 8.20 - 8.30 | dd | 9.0, 2.5 | Ortho to NO₂ |
| Py-3 | H | 6.80 - 7.00 | d | 9.0 | Ortho to Amine (Shielded) |
| Pip-4' | H | 4.40 - 4.60 | tt | 11.0, 4.0 | Methine linkage (Deshielded by Py) |
| Pip-2',6' | H | 2.90 - 3.10 | m | - | |
| Pip-3',5' | H | 1.40 - 1.80 | m | - | |
| NH | H | ~2.0 - 4.0 | br s | - | Exchangeable |
2D NMR: Connectivity & Verification
To satisfy the "Trustworthiness" pillar, we cannot assume the piperidine is attached via the Nitrogen (making it a tertiary amine) or Carbon-4. However, the chemical name implies a C-C bond (4-position of piperidine to 2-position of pyridine), but synthesis from 2-chloro-5-nitropyridine and piperidine usually yields the N-linked product (tertiary amine).
CRITICAL DISTINCTION:
-
N-Linked (Tertiary Amine): 1-(5-nitropyridin-2-yl)piperidine.
-
C-Linked (Secondary Amine): 4-(5-nitropyridin-2-yl)piperidine.[1]
If the target is the C-linked species (as requested), the synthesis likely involved a cross-coupling (e.g., Suzuki) or reduction of a pyridinium salt, not simple SNAr.
The HMBC "Smoking Gun": To confirm the C-C linkage between Pyridine C-2 and Piperidine C-4:
-
HMBC Correlation: Look for a correlation between Py-H3 and Pip-C4 (3-bond).
-
HMBC Correlation: Look for a correlation between Pip-H4 and Py-C2 (2-bond) and Py-C3 (3-bond).
If it were N-linked, Pip-H2/6 would correlate to Py-C2, and there would be no Pip-H4 methine signal deshielded by the aromatic ring.
Figure 2: Key HMBC correlations required to confirm the C-C linkage between the rings.
Quality Control & Impurity Profiling
For drug development applications, purity must be established using orthogonal methods.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or TFA).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 300 nm (nitro-pyridine specific absorbance).
Common Impurities
-
2-Chloro-5-nitropyridine: Starting material. Distinct retention time (less polar).
-
Bis-coupled product: If using a linker chemistry, watch for dimers.
-
Regioisomers: 4-nitropyridin-2-yl derivatives (rare if starting from pure 2-chloro-5-nitro).
References
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link
- Context: Authoritative source for chemical shift prediction rules and coupling constants in heterocyclic systems.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 514778 (Analogous Structure). Link
- Context: Used for comparative spectral data of nitropyridine deriv
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Context: Tables for predicting 13C NMR shifts of pyridine carbons based on substituent effects.
Sources
starting materials for 4-(5-nitropyridin-2-yl)piperidine synthesis
A Comparative Analysis of C–C Bond Formation Methodologies
Executive Summary & Strategic Rationale
Target Scaffold: 4-(5-nitropyridin-2-yl)piperidine
Core Challenge: Chemoselective preservation of the nitro group (
The synthesis of 4-(5-nitropyridin-2-yl)piperidine represents a classic chemoselectivity problem in medicinal chemistry. While the connection of the pyridine and piperidine rings is straightforward via cross-coupling, the subsequent saturation of the piperidine ring (if starting from unsaturated precursors) poses a high risk of reducing the nitro group to an amine (aniline derivative).
This guide details two distinct, self-validating protocols:
-
The Suzuki-Miyaura Route (Industry Standard): Utilizes stable boronate esters but requires a specialized "Diimide Reduction" to preserve the nitro group.
-
The Negishi Route (Direct Saturation): Utilizes organozinc reagents to install the saturated ring directly, bypassing the reduction step entirely.
Retrosynthetic Analysis
The following logic tree visualizes the decision-making process for selecting the optimal starting materials.
Caption: Retrosynthetic logic flow comparing the Suzuki (alkene intermediate) and Negishi (direct alkylation) approaches.
Method A: The Suzuki-Miyaura Protocol (Robust & Scalable)
This route is preferred for its operational simplicity and the stability of starting materials. It relies on the coupling of a vinyl boronate followed by a chemoselective reduction .
Critical Starting Materials
| Reagent | CAS Number | Purity Req. | Role |
| 2-Bromo-5-nitropyridine | 4487-59-6 | >98% | Electrophile. The bromide is preferred over chloride for faster oxidative addition without needing specialized ligands. |
| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6 | >95% | Nucleophile. Note: The saturated piperidine boronate is unstable; the unsaturated tetrahydropyridine is the standard surrogate. |
| p-Toluenesulfonylhydrazide | 1576-35-8 | >97% | Diimide precursor for selective reduction. |
Step-by-Step Methodology
Step 1: Cross-Coupling[1]
-
Charge: In a reaction vessel, combine 2-Bromo-5-nitropyridine (1.0 eq) and N-Boc-tetrahydropyridine boronate (1.1 eq).
-
Catalyst System: Add
(0.05 eq) and Potassium Carbonate ( , 3.0 eq). -
Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1 ratio) and transfer to the vessel.
-
Reaction: Heat to 90°C for 4–6 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: The "Expert" Reduction (Diimide)
Why not H2/Pd-C? Catalytic hydrogenation will universally reduce the nitro group (
-
Dissolution: Dissolve the coupled alkene intermediate (from Step 1) in DME (Dimethoxyethane).
-
Reagent Addition: Add p-Toluenesulfonylhydrazide (TsNHNH2, 5.0 eq) and Sodium Acetate (NaOAc, 5.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 85°C). The hydrazide decomposes to release diimide.
-
Monitoring: Monitor by LCMS. If the reaction stalls, add fresh portions of TsNHNH2 and NaOAc.
-
Result: Quantitative conversion to the saturated piperidine with the nitro group intact.
Step 3: Deprotection
-
Treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C to rt.
-
Neutralize with basic resin or aqueous
to isolate the free base.
Method B: The Negishi Protocol (Direct & Advanced)
This route is shorter but requires handling moisture-sensitive organozinc reagents. It is ideal when the diimide reduction proves problematic or for high-throughput parallel synthesis.
Critical Starting Materials
| Reagent | CAS Number | Role |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Electrophile. (Chloride is sufficient for Negishi and cheaper than bromide). |
| N-Boc-4-iodopiperidine | 301673-14-3 | Precursor to the nucleophilic organozinc reagent. |
| Zinc Dust | 7440-66-6 | Activated using TMSCl/1,2-dibromoethane. |
Step-by-Step Methodology
Step 1: Zincate Formation (Knochel Conditions)
-
Activation: Activate Zinc dust (3.0 eq) in anhydrous THF with catalytic 1,2-dibromoethane and TMSCl.
-
Insertion: Add N-Boc-4-iodopiperidine (1.0 eq) dropwise at room temperature. Stir for 1–2 hours.
-
Validation: Aliquot and quench with iodine; check by GC/LC to confirm disappearance of the iodide and formation of the alkylzinc species.
Step 2: Cross-Coupling[1][3]
-
Catalyst Prep: In a separate flask, mix 2-Chloro-5-nitropyridine (0.8 eq relative to iodide) and
(0.05 eq) or /SPhos. -
Addition: Transfer the supernatant organozinc solution to the catalyst/electrophile mixture via cannula.
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Quench with aqueous saturated
. Extract with EtOAc.
Comparative Workflow Visualization
Caption: Operational workflow comparing the two synthetic pathways. Note the extra reduction step in Method A versus the organometallic preparation in Method B.
Technical Summary & Recommendations
| Feature | Method A: Suzuki | Method B: Negishi |
| Reagent Stability | High. Boronates are air-stable solids. | Low. Organozincs are moisture sensitive. |
| Chemoselectivity | Requires Diimide to save the nitro group. | Inherently compatible (no reduction step). |
| Scalability | Excellent.[3] Used in kg-scale GMP campaigns. | Moderate. Handling large volumes of organozincs is hazardous. |
| Recommendation | Primary Choice. The reliability of Suzuki coupling combined with the specificity of diimide reduction makes this the most reproducible route for batches <100g. | Secondary Choice. Use only if the diimide reduction fails or if performing library synthesis where step-count reduction is critical. |
References
-
Sigma-Aldrich. N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Product Page. (CAS 286961-14-6).[4] Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.Link
-
Organic Chemistry Portal. Negishi Coupling: Preparation of Organozinc Reagents.Link
-
Pastori, N. et al. Selective reduction of alkenes in the presence of nitro groups using diimide. (General methodology reference for chemoselectivity). J. Org.[5][6] Chem.2005 , 70, 2365.
Sources
Technical Guide: Literature Review of 4-(5-nitropyridin-2-yl)piperidine Analogs
This guide provides an in-depth technical review of the 4-(5-nitropyridin-2-yl)piperidine scaffold, a privileged intermediate in medicinal chemistry. It focuses on its synthesis, structural activity relationships (SAR), and application in the development of G-Protein Coupled Receptor (GPCR) modulators, specifically GPR119 agonists.[1]
Abstract
The 4-(5-nitropyridin-2-yl)piperidine scaffold (CAS 885274-74-8) represents a critical "privileged structure" in modern drug discovery. While rarely a final drug candidate due to the metabolic liabilities of the nitro group, it serves as a high-value intermediate for generating diverse libraries of bioactive molecules. This guide analyzes its primary utility in synthesizing GPR119 agonists for Type 2 Diabetes and Factor IXa inhibitors for anticoagulation. We detail the robust synthetic protocols for its generation, the strategic derivatization of its orthogonal reactive centers, and the SAR trends that drive its adoption in high-throughput screening (HTS) campaigns.
Introduction: The Scaffold Architecture
The utility of 4-(5-nitropyridin-2-yl)piperidine stems from its bifunctional nature, offering two distinct vectors for chemical elaboration:
-
The Piperidine Nitrogen (N1): A nucleophilic center ideal for optimizing pharmacokinetic (PK) properties via amidation, alkylation, or carbamate formation.
-
The Nitropyridine Core: An electron-deficient aromatic system.[2] The nitro group acts as a strong electron-withdrawing group (EWG) to facilitate the initial coupling and subsequently serves as a "masked" amine for urea/amide synthesis or a bioisostere for other polar EWGs (e.g., -CN, -SO₂Me).
Key Therapeutic Areas[3][4]
-
Metabolic Disorders: GPR119 agonists (Type 2 Diabetes, Obesity).[3][4]
-
Cardiovascular: Factor IXa inhibitors (Anticoagulation).
-
CNS: Histamine H3 receptor antagonists.
Synthetic Methodologies
Core Construction: SNAr Strategy
The most robust route to the core scaffold involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with 4-piperidine derivatives.
Protocol 1: Standard SNAr Synthesis
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Piperidine derivative (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 80°C for 4–6 hours.
-
Mechanism: The strong EWG nature of the 5-nitro group activates the 2-position, making the chloride an excellent leaving group.
-
Validation: Reaction progress is monitored by TLC (loss of starting chloride) or LC-MS (appearance of M+1 peak ~208 Da for the free base).
Downstream Derivatization
Once the core is established, the two "vectors" are elaborated sequentially.
Vector A: Nitro Reduction (The "Masked" Amine) To access urea or amide analogs (common in GPR119 agonists), the nitro group is reduced to an aniline.
-
Method: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl, SnCl₂).
-
Critical Note: If the piperidine nitrogen is unprotected, it may interfere. Standard practice involves protecting the piperidine (e.g., N-Boc) before nitro reduction.
Vector B: Piperidine Functionalization
-
Carbamate Formation: Reaction with chloroformates (e.g., isopropyl chloroformate) is crucial for GPR119 activity.
-
Heteroarylation: SNAr coupling with chloropyrimidines to create "bi-aryl" systems.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent synthetic pathways for 4-(5-nitropyridin-2-yl)piperidine analogs.
Medicinal Chemistry & SAR Analysis
GPR119 Agonists: The Primary Application
GPR119 is a lipid-sensing GPCR expressed in pancreatic
SAR Table: GPR119 Potency Trends
| Structural Region | Modification | Effect on Activity | Mechanistic Insight |
|---|---|---|---|
| Piperidine Nitrogen | Isopropyl Carbamate | High Potency | Mimics the lipid tail; fits hydrophobic pocket. |
| Piperidine Nitrogen | Pyrimidine Heterocycle | High Potency | Improves metabolic stability over carbamates. |
| Pyridine C5 (Nitro) | Nitro (-NO₂) | Moderate | Good H-bond acceptor, but metabolic liability. |
| Pyridine C5 (Nitro) | Methylsulfone (-SO₂Me) | Optimal | Bioisostere of nitro; safer toxicity profile. |
| Pyridine C5 (Nitro) | Urea (-NHCONHR) | High Selectivity | H-bond donor interaction with receptor residues. |
Expert Insight: While the nitro analog itself is active, it is often a "hit" compound. In "Lead Optimization," the nitro group is systematically replaced by -SO₂CH₃ (methylsulfonyl) or -CN (cyano) to avoid nitroreductase-mediated toxicity while maintaining the electron-deficient character required for
Factor IXa Inhibitors
In coagulation therapy, the piperidine ring serves as a spacer, positioning the basic nitrogen (or a benzamidine mimic) to interact with the S1 pocket of the serine protease Factor IXa. The 5-nitropyridine moiety acts as a rigid linker that can be further substituted to reach the S4 pocket.
Experimental Protocol: Library Generation
For researchers synthesizing a focused library of analogs.
Step 1: Scaffold Synthesis
-
Dissolve 2-chloro-5-nitropyridine (15.8 g, 100 mmol) in DMF (100 mL).
-
Add 4-Boc-aminopiperidine (or relevant piperidine) (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heat to 80°C for 4 h.
-
Pour into ice water; filter the yellow precipitate. Recrystallize from EtOH.
-
Yield: Typically 85–95%.
-
Step 2: Nitro Reduction (General Procedure)
-
Suspend the nitro compound (10 mmol) in MeOH (50 mL).
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ balloon (1 atm) for 2 h.
-
Filter through Celite to remove catalyst.
-
Concentrate to obtain the sensitive 5-amino-pyridine intermediate (use immediately).
Step 3: Urea Formation (GPR119 Target)
-
Dissolve the amine (from Step 2) in DCM.
-
Add appropriate isocyanate (1.1 eq) and TEA (1.5 eq).
-
Stir at RT for 1 h.
-
Purify via silica gel chromatography.
Structural Activity Relationship (SAR) Logic
The following diagram details the decision tree for optimizing this scaffold based on biological feedback.
Figure 2: SAR optimization strategies for the 5-nitropyridine-piperidine scaffold.
References
-
Takami, K., et al. (2021).[4] Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Birch, A. M., et al. (2011).[6] 4-(Pyrimidin-2-yl)-piperazine and 4-(Pyrimidin-2-yl)-piperidine Derivatives as GPR119 Modulators. WO2011030139.[6] AstraZeneca.[6] Retrieved from [Link]
-
Jones, R. M., et al. (2009).[5] GPR119 agonists for the treatment of type 2 diabetes.[1][5][3][4] Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
Reagent Database. (2025). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE Chemical Data. Retrieved from [Link]
Sources
- 1. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
A Comprehensive Technical Guide to 4-(5-nitropyridin-2-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical identity, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the compound's strategic importance in medicinal chemistry, contextualized by the established roles of its constituent piperidine and nitropyridine moieties. Safety, handling, and potential therapeutic applications are also discussed, offering a holistic resource for researchers and drug development professionals.
Part 1: Core Chemical Identity and Physicochemical Properties
4-(5-nitropyridin-2-yl)piperidine is a bifunctional organic molecule featuring a piperidine ring linked to a 5-nitropyridine scaffold. This combination of a saturated heterocycle (piperidine) and an electron-deficient aromatic system (nitropyridine) makes it a versatile intermediate for chemical synthesis.
Chemical Identifiers
A summary of the key identifiers for 4-(5-nitropyridin-2-yl)piperidine is presented below.
| Identifier | Value | Source |
| CAS Number | 885274-74-8 | [1] |
| IUPAC Name | 4-(5-nitropyridin-2-yl)piperidine | [1] |
| Synonyms | 5-Nitro-2-(piperidin-4-yl)pyridine | [1] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| InChIKey | CFGZKQZNAOGGKB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CNCC(C1)C2=NC=C(C=C2)[O-] | [1] |
Physicochemical Data
The physical and chemical properties of a compound are critical for its application in experimental settings. While comprehensive, experimentally verified data for this specific molecule is not widely published, the following table presents available information and predicted properties based on its structure.
| Property | Value | Notes |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Predicted LogP | 1.5 - 2.5 | Calculated estimate; indicates moderate lipophilicity. |
| Predicted pKa | ~8.5 (Piperidine N) | The piperidine nitrogen is basic, typical of secondary amines. |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridine and piperidine compounds. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural characteristics. |
Part 2: Synthesis and Characterization
The synthesis of 4-(5-nitropyridin-2-yl)piperidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group (typically a halide) from the electron-deficient nitropyridine ring by a piperidine-based nucleophile.
General Synthetic Workflow
The logical flow for the synthesis and subsequent purification involves a protected piperidine intermediate to ensure regioselectivity, followed by deprotection to yield the final product.
Exemplary Experimental Protocol
This protocol describes a two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of tert-butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
-
Reagent Preparation: To a sealed reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq), and a high-boiling point polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection to 4-(5-nitropyridin-2-yl)piperidine
-
Dissolution: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable organic solvent, such as Dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid. Commonly used reagents include Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the final product, 4-(5-nitropyridin-2-yl)piperidine. Further purification can be performed if necessary.
Part 3: Significance in Medicinal Chemistry and Drug Development
The title compound is a valuable scaffold because it incorporates two "privileged" structural motifs: the piperidine ring and the nitropyridine system.
-
The Piperidine Moiety: Piperidine is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[2][3][4] Its saturated, six-membered ring structure allows it to adopt well-defined chair conformations, enabling precise three-dimensional orientation of substituents to interact with biological targets.[3][5] It often serves as a non-aromatic linker or a scaffold to improve pharmacokinetic properties such as solubility and metabolic stability.
-
The Nitropyridine Moiety: Nitropyridines are crucial intermediates in the synthesis of a wide array of biologically active compounds.[6] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, as demonstrated in the synthesis above. More importantly, the nitro group is a versatile chemical handle; it can be readily reduced to an amino group (-NH₂). This resultant aminopyridine can then be further functionalized through amide bond formation, reductive amination, or participation in cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
For instance, derivatives of (5-nitropyridin-2-yl) have been investigated as potent inhibitors of enzymes like chymotrypsin, urease, and factor IXa, highlighting their potential in developing novel therapeutics.[6]
Part 4: Safety, Handling, and Storage
-
Piperidine: Classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[7][8][9]
-
Nitropyridine Derivatives: Often classified as irritants, causing skin, eye, and respiratory irritation.[10] Some nitroaromatic compounds can be harmful if swallowed or absorbed through the skin.
Recommended Safety Precautions
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[10] |
| Fire Safety | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, alcohol-resistant foam).[7][9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10] |
References
- Reagent Database. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE.
- Synblock. tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
- Vibrant Pharma Inc. 1-Methyl-4-(5-nitropyridin-2-yl)piperazine.
- BLDpharm. 193902-78-2|tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
- ChemicalBook. 4-(5-nitropyridin-2-yl)piperazin-2-one | 939699-56-6.
- Pharmalego. Nitropyridine Building Blocks.
- Sigma-Aldrich. SAFETY DATA SHEET.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Wikipedia. Piperidine.
- NIST WebBook. Piperidine.
- PENTA s.r.o. Piperidine - SAFETY DATA SHEET.
- Thermo Fisher Scientific. Piperidine - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine.
- PubChem. 4-(5-Nitropyridin-2-yl)piperazine.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. Piperidine nucleus in the field of drug discovery.
- ResearchGate. Piperidine-based drug discovery.
- Jubilant Ingrevia. Piperidine Safety Data Sheet.
- DTIC. Piperidine Synthesis.
- ECHEMI. 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID SDS.
- Exposome-Explorer. Piperidine (Compound).
- NIST WebBook. 2-(Benzylamino)-5-nitropyridine.
- Organic Chemistry Portal. Piperidine synthesis.
- Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
- BLD Pharm. 82205-58-1|1-(5-Nitropyridin-2-yl)piperazine.
- Pharmaffiliates. Product Name : 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine.
Sources
- 1. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
solubility of 4-(5-nitropyridin-2-yl)piperidine in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(5-Nitropyridin-2-yl)piperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(5-nitropyridin-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. We will delve into the theoretical underpinnings of its solubility, drawing comparisons with its core moieties: piperidine and nitropyridine. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, formulation, and biological screening.
Introduction to 4-(5-Nitropyridin-2-yl)piperidine and Its Significance
The piperidine ring is a fundamental scaffold in a vast number of bioactive natural products and marketed pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom make it a privileged structure in medicinal chemistry. When functionalized, such as with a nitropyridine group, the resulting molecule, 4-(5-nitropyridin-2-yl)piperidine, presents a unique combination of chemical properties that are critical to its function and formulation. The nitropyridine moiety, in particular, is known to be a key component in various bioactive molecules.[2]
Understanding the solubility of this compound in organic solvents is paramount for a range of applications, from selecting appropriate solvent systems for chemical reactions and purification to developing suitable formulations for preclinical and clinical studies. Solubility directly impacts bioavailability, processability, and the overall success of a drug discovery campaign.
Theoretical Framework for Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] The molecular structure of 4-(5-nitropyridin-2-yl)piperidine (Figure 1) contains both polar and non-polar features, suggesting a nuanced solubility profile.
Figure 1. Chemical Structure of 4-(5-Nitropyridin-2-yl)piperidine Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol [5]
The key structural components influencing solubility are:
-
Piperidine Ring: This saturated heterocycle has a secondary amine that can act as a hydrogen bond donor and acceptor.[6] Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers.[6][7]
-
Nitropyridine Ring: The pyridine ring is a polar aromatic system. The addition of a nitro group (-NO₂) significantly increases its polarity and introduces a strong electron-withdrawing effect. The nitro group itself contains polar N-O bonds and can act as a hydrogen bond acceptor.
-
Overall Polarity: The combination of the aliphatic piperidine and the highly polar nitropyridine suggests that 4-(5-nitropyridin-2-yl)piperidine is a polar molecule.
Based on this analysis, a predicted solubility profile in various classes of organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4-(5-Nitropyridin-2-yl)piperidine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of both the piperidine and nitropyridine rings, as well as the oxygen atoms of the nitro group. The piperidine's N-H can also donate a hydrogen bond to the solvent's oxygen. These strong intermolecular interactions favor high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H of the piperidine ring. The polar nature of the nitropyridine ring will also have favorable dipole-dipole interactions with these solvents. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of 4-(5-nitropyridin-2-yl)piperidine makes it incompatible with non-polar solvents. The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak van der Waals forces with non-polar solvents.[8] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can engage in dipole-dipole interactions. While it is not a hydrogen-bonding solvent, it can often dissolve moderately polar compounds. |
Experimental Protocol for Quantitative Solubility Determination
To move from a predicted to a quantitative understanding of solubility, a robust experimental protocol is necessary. The following describes the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specified temperature.[9]
Materials and Equipment
-
4-(5-nitropyridin-2-yl)piperidine (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known mass of 4-(5-nitropyridin-2-yl)piperidine and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid 4-(5-nitropyridin-2-yl)piperidine to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for determining the solubility of 4-(5-nitropyridin-2-yl)piperidine.
Caption: Experimental workflow for the determination of solubility.
Factors Influencing Solubility
Several factors beyond the choice of solvent can influence the measured solubility of 4-(5-nitropyridin-2-yl)piperidine:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[10] Therefore, it is crucial to control and report the temperature at which solubility is determined.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.[4] The thermodynamically most stable polymorph is typically the least soluble.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
References
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source document appears to be from an academic institution's chemistry lab manual.
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
LePree, J., & Mulski, M. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 82(4), 365-373. Retrieved from [Link]
-
Reagent Database. (2025). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(5-Nitropyridin-2-yl)piperazine. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues (Doctoral dissertation, King's College London). Retrieved from [Link]
-
Bakherad, M., Keivanloo, A., & Samangooei, S. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5034. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ピペリジン biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Title: A Strategic Guide to In Vitro Assay Development for Novel Piperidine-Based Compounds: Using 4-(5-nitropyridin-2-yl)piperidine as a Model
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] When combined with a 5-nitropyridine moiety, a group known to be present in various bioactive molecules, the resulting compound, 4-(5-nitropyridin-2-yl)piperidine, presents a compelling candidate for biological screening.[2][3] However, for novel compounds without a known biological target, the initial step of developing a robust and relevant in vitro assay is a significant challenge. This guide provides a comprehensive, strategy-driven framework for the systematic development and validation of a biochemical assay. We will use 4-(5-nitropyridin-2-yl)piperidine as a working example to illustrate the decision-making process, from target hypothesis to a fully validated high-throughput screening (HTS) protocol. The core principle is not just to provide a single method, but to explain the causality behind experimental choices, ensuring the development of a self-validating and trustworthy assay system.[4][5]
Foundational Strategy: Target Hypothesis and Assay Selection
The success of any screening campaign depends on selecting a biologically relevant assay.[6] For a novel compound, this begins with a literature-driven hypothesis based on its structural motifs. The 4-(5-nitropyridin-2-yl)piperidine structure contains two key features:
-
Piperidine Scaffold: This N-heterocycle is found in drugs targeting a vast range of proteins, including enzymes (proteases, kinases, lipases), G-protein coupled receptors (GPCRs), and ion channels.[1][7][8]
-
5-Nitropyridine Moiety: This group has been incorporated into molecules designed as inhibitors of enzymes like chymotrypsin and urease.[2][3]
This structural analysis suggests that enzyme inhibition is a plausible mechanism of action. The following decision tree illustrates a logical pathway for selecting an appropriate assay format.
Caption: Assay Selection Decision Tree.
Based on this logic, and literature suggesting nitropyridine derivatives can inhibit proteases, we will proceed with the development of a biochemical enzyme inhibition assay . For this guide, we will use the well-characterized serine protease, Trypsin , as a model target to demonstrate the complete protocol development workflow. This process is directly transferable to other proteases or enzymes.
Principles of Robust Biochemical Assay Development
Biochemical assay development is the process of creating and refining methods to measure biological functions, such as enzyme activity, in a controlled in vitro setting.[4] A successful assay for HTS must be robust, reproducible, and statistically sound.[9]
Causality Behind Key Choices:
-
Detection Method: We will use a chromogenic (colorimetric) substrate . This choice is based on its accessibility, cost-effectiveness, and straightforward detection using a standard absorbance plate reader. The substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releases a yellow p-nitroaniline (pNA) product upon cleavage by Trypsin, which absorbs light at 405 nm.
-
Assay Miniaturization: The protocol is designed for a 384-well plate format. This reduces the consumption of costly reagents (enzyme, compound) and increases throughput, which is essential for screening large compound libraries.[9][10]
-
Buffer Composition: The buffer (Tris-HCl with CaCl2) is optimized for Trypsin activity and stability. Calcium ions (CaCl2) are crucial as they prevent the autolysis of trypsin and enhance its enzymatic activity.
-
Controls: The inclusion of high (no inhibitor) and low (potent inhibitor or no enzyme) controls on every plate is non-negotiable. These controls are used to calculate the statistical metrics that validate the results of each plate.[6]
Detailed Protocols: A Step-by-Step Workflow
This section provides a series of linked, step-by-step protocols to move from initial setup to determining the inhibitory potential of 4-(5-nitropyridin-2-yl)piperidine.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| 4-(5-nitropyridin-2-yl)piperidine | Custom Synthesis/Vendor | N/A | -20°C, desiccated, protected from light |
| TPCK-Treated Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 | -20°C |
| L-BAPNA Substrate | Sigma-Aldrich | B4875 | 2-8°C, protected from light |
| Tris-HCl | Any | N/A | Room Temperature |
| Calcium Chloride (CaCl2) | Any | N/A | Room Temperature |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Any | N/A | Room Temperature |
| 384-Well Clear, Flat-Bottom Assay Plates | Corning | 3572 | Room Temperature |
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
Trypsin Stock (1 mg/mL): Dissolve Trypsin in 1 mM HCl to prevent autolysis. Aliquot and store at -20°C.
-
L-BAPNA Stock (10 mM): Dissolve in DMSO. Store at 2-8°C.
-
Compound Stock (10 mM): Dissolve 4-(5-nitropyridin-2-yl)piperidine in 100% DMSO.
Protocol 1: Enzyme Titration to Determine Optimal Concentration
Objective: To find the minimal enzyme concentration that gives a robust linear signal within a reasonable time frame (e.g., 15-30 minutes).
-
Prepare a serial 2-fold dilution of Trypsin in Assay Buffer, starting from 10 µg/mL down to ~0.08 µg/mL.
-
Add 20 µL of each Trypsin dilution to triplicate wells of a 384-well plate.
-
Add 20 µL of Assay Buffer to "No Enzyme" control wells.
-
Initiate the reaction by adding 20 µL of 300 µM L-BAPNA (diluted in Assay Buffer) to all wells. Final volume will be 60 µL.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic read).
-
Analysis: Plot the reaction rate (Vmax, mOD/min) versus Trypsin concentration. Select a concentration from the linear portion of the curve that yields a strong signal, typically corresponding to ~80% of the maximum rate. This concentration will be used for all subsequent experiments.
Protocol 2: Substrate Titration and Michaelis-Menten Kinetics
Objective: To determine the Michaelis constant (Km) of the substrate, which is crucial for characterizing the mechanism of inhibition.
-
Use the optimal Trypsin concentration determined in Protocol 3.2.
-
Prepare a 2-fold serial dilution of L-BAPNA in Assay Buffer, from 1000 µM down to ~15 µM.
-
Add 20 µL of the optimal Trypsin concentration to all wells (except "No Enzyme" controls).
-
Add 20 µL of each L-BAPNA dilution to initiate the reaction.
-
Read the plate kinetically at 405 nm for 30 minutes at 37°C.
-
Analysis: Calculate the initial velocity (V0) for each substrate concentration. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.
-
Causality: For screening competitive inhibitors, the ideal substrate concentration is at or below the Km value. This ensures that the inhibitor does not have to compete with a saturating amount of substrate, increasing assay sensitivity.
-
Protocol 3: IC50 Determination for 4-(5-nitropyridin-2-yl)piperidine
Objective: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Prepare a serial dilution of 4-(5-nitropyridin-2-yl)piperidine in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.
-
Dilute this compound plate into Assay Buffer to create an intermediate plate. The DMSO concentration should be kept constant across all wells.
-
In a 384-well assay plate, add 20 µL of each compound dilution.
-
Include "High Control" wells (Assay Buffer with DMSO, no compound) and "Low Control" wells (Assay Buffer with DMSO and a known potent inhibitor, or no enzyme).
-
Add 20 µL of the optimal Trypsin concentration to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of L-BAPNA (at the pre-determined Km concentration).
-
Read the plate kinetically or as an endpoint read after a fixed time (e.g., 20 minutes) at 405 nm.
-
Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Sample - Low Control) / (High Control - Low Control)).
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Assay Validation and Quality Control
Assay validation ensures that the developed protocol is reliable, reproducible, and fit for its intended purpose.[5][11] For HTS, the primary goal is to create a screen that can reliably distinguish "hits" from inactive compounds.[12][13]
Key Performance Metrics
| Parameter | Formula | Recommended Value (for HTS) | Purpose |
| Signal-to-Background (S/B) | Mean(High Control) / Mean(Low Control) | > 5 | Measures the dynamic range of the assay.[6] |
| Signal-to-Noise (S/N) | (Mean(High) - Mean(Low)) / SD(Low) | > 10 | Measures the separation between signals relative to the noise.[6] |
| Z'-Factor | 1 - [3*(SD(High) + SD(Low))] / |Mean(High) - Mean(Low)| | ≥ 0.5 | A dimensionless metric that assesses the statistical effect size and data variation; it is the gold standard for HTS assay quality.[6][12] |
These metrics should be calculated during a "dry run" of the assay using only high and low controls before commencing a full screen.[12]
Compound Interference and Promiscuous Inhibition
It is critical to assess whether the test compound interferes with the assay readout.[14] For example, 4-(5-nitropyridin-2-yl)piperidine could be colored and absorb at 405 nm, or it could be an aggregator that non-specifically inhibits the enzyme.[15]
-
Counter-screen: Run the IC50 protocol (3.4) without adding the enzyme. Any signal change in the wells containing the compound indicates interference.
-
Detergent Test: To test for aggregation, re-run the IC50 determination in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 value suggests the compound may be an aggregator.[14]
Overall Assay Development and Screening Workflow
The entire process, from initial concept to a validated HTS campaign, follows a logical progression.
Caption: End-to-End In Vitro Assay Development Workflow.
Conclusion
This application note has outlined a systematic and scientifically-grounded strategy for the development of an in vitro biochemical assay for a novel compound, using 4-(5-nitropyridin-2-yl)piperidine as a model. By progressing through logical stages of hypothesis generation, protocol optimization, and rigorous statistical validation, researchers can build a trustworthy assay suitable for high-throughput screening. The emphasis on understanding the causality behind each step—from determining the substrate Km to assessing compound interference—is paramount for generating high-quality, reproducible data and accelerating the drug discovery process.[4][10]
References
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Kiripolsky, J., et al. (n.d.). Development of a novel biochemical assay for the identification of promiscuous compounds. RMIT University. [Link]
-
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. [Link]
-
U.S. Food and Drug Administration. (2025, January 6). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA. [Link]
-
Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. [Link]
-
Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6606. [Link]
-
Elder, D. (2025, September 25). High-Throughput Screening: Principles, Applications and Advancements. Technology Networks. [Link]
-
BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. [Link]
-
360Dx. (2025, January 7). FDA Publishes Draft Guidance on Test Validation, Submission for EUAs. 360Dx. [Link]
-
Ichor Life Sciences. (n.d.). Biochemical Assay Development. Ichor Life Sciences. [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH. [Link]
-
SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]
-
Liu, J., et al. (2025). Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1. SLAS Discovery, 30(1), 100265. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2025, January 6). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA. [Link]
-
ResearchGate. (2025, October). The structure and in vitro activity of compound. ResearchGate. [Link]
-
Al-Hadedi, A. A. M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3943. [Link]
-
da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Molecules, 22(7), 1095. [Link]
-
Taha, M., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 23(11), 2983. [Link]
-
International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Taha, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
-
Al-Awshabi, A., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 30(14), 3184. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. infinixbio.com [infinixbio.com]
- 11. mdiconsultants.com [mdiconsultants.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 14. Development of a novel biochemical assay for the identification of promiscuous compounds. [researchspace.ukzn.ac.za]
- 15. Bespoke Assays | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Application Note: A Robust and Scalable Two-Step Synthesis of 4-(5-Nitropyridin-2-yl)piperidine
Abstract
This application note provides a comprehensive, field-proven guide for the scaled-up synthesis of 4-(5-nitropyridin-2-yl)piperidine, a pivotal building block in contemporary drug discovery and development. The synthesis is executed via a robust two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an efficient N-Boc deprotection. We present a detailed, step-by-step protocol suitable for pilot-scale production (100-500g), emphasizing process safety, optimization, and validation. The causality behind key experimental choices is explained to empower researchers in adapting and troubleshooting the process. This guide is intended for chemists, process engineers, and drug development professionals aiming to produce this key intermediate with high yield and purity.
Introduction and Strategic Rationale
The 4-(aryl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics. The specific intermediate, 4-(5-nitropyridin-2-yl)piperidine, offers multiple avenues for further functionalization, primarily through reduction of the nitro group to an amine, which can then be elaborated into a wide array of amides, ureas, and sulfonamides.
The primary challenge in synthesizing this target is the formation of the C(sp²)-C(sp³) bond between the electron-deficient pyridine ring and the saturated piperidine ring. While several cross-coupling methods exist, the Suzuki-Miyaura reaction was selected as the core strategy for this scale-up guide.
Rationale for Choosing Suzuki-Miyaura Coupling:
-
Industrial Precedent: The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry for its reliability and scalability.[1]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, preserving the sensitive nitro functional group.[2]
-
Reagent Stability & Availability: The key organoboron reagents (boronic acids or esters) are generally stable, often crystalline solids, and are commercially available in large quantities, simplifying handling and logistics for scale-up.[3]
-
Favorable Safety Profile: Compared to other methods like Stille (toxic organotin reagents) or Kumada (air-sensitive Grignard reagents), the Suzuki protocol presents a more manageable safety and environmental profile.[4]
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.[5]
This guide details a two-step sequence, which has been optimized for efficiency and scalability.
Figure 1: Overall two-step synthetic workflow.
Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted in a certified chemical fume hood or a walk-in hood suitable for pilot-scale equipment. A thorough risk assessment must be performed before commencing any work.
| Substance | CAS No. | Primary Hazards | Recommended PPE & Handling Precautions |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2][4][6] | Wear nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat. Handle in a well-ventilated hood. Avoid dust formation.[2] |
| N-Boc-4-(...)-piperidine | 287944-16-5 | May cause eye, skin, and respiratory irritation. Handle with care. | Standard PPE. Avoid inhalation of dust. Store in a cool, dry place. |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | 14221-01-3 | Flammable solid, potential sensitizer. Dry palladium catalysts can be pyrophoric.[7] | Handle under an inert atmosphere (Argon or Nitrogen).[6] Never add to a flammable solvent in the presence of air. Keep wet when filtering. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Causes serious eye irritation. | Standard PPE. Avoid dust inhalation. |
| 1,4-Dioxane | 123-91-1 | Flammable liquid and vapor. Suspected of causing cancer. Can form explosive peroxides upon storage. | Use in a closed system. Test for peroxides before use if the container has been opened previously. Store away from ignition sources. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a chemical fume hood with a suitable face shield and acid-resistant gloves. Ensure an acid neutralizer (e.g., sodium bicarbonate) is readily available. |
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation: The base activates the organoboron species, facilitating the transfer of the piperidine group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (nitropyridyl and piperidinyl) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Detailed Protocols for Scaled-Up Synthesis
This protocol is designed for a target scale of ~200 g of the final product. All quantities should be adjusted proportionally for different scales.
Materials and Equipment
-
Equipment: 5L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, nitrogen/argon inlet, and bottom-outlet valve. Standard laboratory glassware, rotary evaporator, and filtration apparatus.
-
Reagents:
-
2-Chloro-5-nitropyridine (CAS: 4548-45-2)
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 287944-16-5)[9]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Part 1: Suzuki Coupling to Synthesize N-Boc-4-(5-nitropyridin-2-yl)piperidine
| Reagent | CAS No. | MW | Amount | Equivalents |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.54 | 158.5 g | 1.0 |
| N-Boc-piperidine boronic ester | 287944-16-5 | 311.23 | 342.4 g | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 23.1 g | 0.02 (2 mol%) |
| K₂CO₃ | 584-08-7 | 138.21 | 276.4 g | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 1.6 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 0.4 L | - |
Protocol:
-
Reactor Setup: Ensure the 5L reactor is clean, dry, and purged with nitrogen. Equip it with an overhead stirrer, condenser, and temperature probe. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: To the reactor, add 2-chloro-5-nitropyridine (158.5 g), N-Boc-piperidine boronic ester (342.4 g), and potassium carbonate (276.4 g).
-
Solvent Addition & Degassing: Add 1,4-dioxane (1.6 L) and deionized water (0.4 L). Stir the mixture at 200 RPM and begin sparging with nitrogen gas through a subsurface tube for 30-45 minutes to remove dissolved oxygen.
-
Causality Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Thorough degassing is critical for reaction efficiency and reproducibility on a large scale.
-
-
Catalyst Addition: After degassing, add the Pd(PPh₃)₄ catalyst (23.1 g) to the reactor.
-
Reaction Execution: Heat the reactor jacket to 90-95 °C to bring the internal reaction temperature to 80-85 °C. Maintain vigorous stirring (300-400 RPM) for 8-12 hours.
-
In-Process Monitoring: Monitor the reaction progress every 2 hours via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 2-chloro-5-nitropyridine starting material is consumed.
-
Cool Down & Filtration: Once complete, cool the reaction mixture to room temperature (20-25 °C). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the reactor and the filter cake with ethyl acetate (2 x 250 mL).
-
Work-up: Transfer the combined filtrate to a large separatory funnel. Add deionized water (1 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a solid. This material is often of sufficient purity for the next step. Expected yield: 300-330 g.
Part 2: N-Boc Deprotection to Yield 4-(5-nitropyridin-2-yl)piperidine
| Reagent | CAS No. | MW | Amount | Notes |
| Crude N-Boc Intermediate | - | 307.35 | ~320 g | From Part 1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.6 L | - |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 800 mL | ~10 equiv. |
Protocol:
-
Reactor Setup: In a clean, dry 5L reactor under nitrogen, dissolve the crude N-Boc intermediate (~320 g) in dichloromethane (1.6 L).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
TFA Addition: Slowly add trifluoroacetic acid (800 mL) dropwise via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization (Basification): Cool the residue in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until the pH of the aqueous layer is 8-9. Be cautious as significant CO₂ evolution will occur.
-
Extraction: Extract the product into ethyl acetate (3 x 1 L).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by flash column chromatography on silica gel to yield the final product as a solid. Expected yield: 190-210 g (over 2 steps).
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled Suzuki Reaction | 1. Ineffective degassing (catalyst poisoning).2. Poor quality base or solvent.3. Deactivated catalyst. | 1. Ensure thorough sparging with inert gas before catalyst addition.2. Use anhydrous, high-purity reagents.3. Add a small additional portion of fresh catalyst (e.g., 0.5 mol%). |
| Low Yield in Deprotection | 1. Incomplete reaction.2. Product loss during aqueous work-up. | 1. Increase reaction time or TFA equivalents. Confirm completion by LC-MS.2. Perform additional extractions (4-5 times) from the aqueous layer. Ensure pH is sufficiently basic (>8) to liberate the free amine. |
| Formation of Byproducts | 1. (Suzuki) Homocoupling of boronic ester.2. (Deprotection) Side reactions due to high temperature. | 1. This is often due to oxygen. Improve degassing.2. Maintain strict temperature control during TFA addition. |
| Difficult Purification | Dark, oily crude product. | 1. Treat the crude solution in ethyl acetate with activated charcoal before concentrating.2. Consider converting the final product to its HCl salt for easier crystallization and purification, then liberating the free base. |
References
-
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025). ResearchGate. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Inorganics. [Link]
-
Suzuki Coupling for Pharmaceutical Intermediates. (n.d.). Johnson Matthey. [Link]
-
Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2015). Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024). Stanford Advanced Materials. [Link]
-
New Horizons for Cross-Coupling Reactions. (2016). Pharmaceutical Technology. [Link]
-
Standard Operating Procedure for Palladium. (2017). UCLA Chemistry. [Link]
-
Safety Data Sheet: Palladium. (n.d.). Carl ROTH. [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025). ResearchGate. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. (n.d.). White Rose eTheses Online. [Link]
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. honrel.com [honrel.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | C16H30BNO4 | CID 43811073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
The Versatile Scaffold: Harnessing 4-(5-Nitropyridin-2-yl)piperidine in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 4-(5-Nitropyridin-2-yl)piperidine Motif
In the landscape of contemporary drug discovery, the strategic selection of core chemical scaffolds is a critical determinant of success. The piperidine ring, a saturated heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[3] When combined with the 5-nitropyridine moiety, a versatile synthetic handle and a modulator of electronic properties, the resultant 4-(5-nitropyridin-2-yl)piperidine scaffold emerges as a powerful building block for the development of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of 4-(5-nitropyridin-2-yl)piperidine in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of potent anticancer agents and enzyme inhibitors, supported by detailed, field-proven protocols and a discussion of the underlying chemical principles.
Core Applications in Drug Discovery
The 4-(5-nitropyridin-2-yl)piperidine scaffold serves as a versatile platform for the development of a diverse range of biologically active molecules. The presence of the nitro group on the pyridine ring activates the 2-position for nucleophilic substitution, making it an excellent anchor point for further molecular elaboration. The piperidine nitrogen, a secondary amine, offers another site for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Anticancer Drug Discovery: A Scaffold for Cytotoxic Agents
The 5-nitropyridine motif is a key feature in a number of compounds with demonstrated anticancer activity.[1] Derivatives of 4-(5-nitropyridin-2-yl)piperidine have shown promise in this therapeutic area, with a notable example being a piperidine-substituted 4-arylidenethiazolidin-4-one.
A study on nitropyridine-linked 4-arylidenethiazolidin-4-ones revealed that a piperidine derivative exhibited significant cytotoxic activity against the human liver cancer cell line, HepG2, with an IC50 value of 7.63 μM.[1] This finding underscores the potential of the 4-(5-nitropyridin-2-yl)piperidine core in the design of novel anticancer agents. The synthesis of this class of compounds typically starts from 2-amino-5-nitropyridine, highlighting the utility of nitropyridines as precursors in the development of complex, biologically active molecules.[1]
Table 1: Anticancer Activity of a 4-(5-Nitropyridin-2-yl)piperidine Derivative
| Compound Class | Cell Line | IC50 (μM) | Reference |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (piperidine derivative) | HepG2 | 7.63 | [1] |
Enzyme Inhibition: Targeting Key Pathological Pathways
The 4-(5-nitropyridin-2-yl)piperidine scaffold has also been successfully employed in the design of potent and selective enzyme inhibitors. The unique electronic and structural features of this motif allow for specific interactions with the active sites of various enzymes implicated in disease.
-
Urease Inhibition: Derivatives of the 5-nitropyridin-2-yl core have been investigated as inhibitors of urease, an enzyme whose activity is linked to gastric diseases. One study reported 5-nitropyridin-2-yl derivatives with dual inhibitory activity against both chymotrypsin and urease, with an IC50 value of 29.21 ± 0.98 μM against urease.[1] This suggests a potential therapeutic application in the management of conditions such as peptic ulcers.
-
Janus Kinase 2 (JAK2) Inhibition: The 5-nitropyridine moiety has been incorporated into inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Potent JAK2 inhibitors with IC50 values in the range of 8.5–12.2 µM have been synthesized from nitropyridine precursors.[1]
Table 2: Enzyme Inhibitory Activity of 5-Nitropyridin-2-yl Derivatives
| Enzyme Target | Compound Class | IC50 (μM) | Reference |
| Urease | 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 | [1] |
| JAK2 | N-Aryl-5-methyl-3-nitropyridine-2-carboxamide | 8.5–12.2 | [1] |
Protocols and Methodologies
The following section provides detailed, representative protocols for the synthesis of the 4-(5-nitropyridin-2-yl)piperidine scaffold and its subsequent elaboration into a biologically active derivative. These protocols are based on established synthetic methodologies for analogous compounds.
Protocol 1: Representative Synthesis of 4-(5-Nitropyridin-2-yl)piperidine
This protocol describes a two-step synthesis of the title compound starting from the commercially available 2-hydroxy-5-nitropyridine. The causality behind this synthetic route lies in the conversion of the hydroxyl group to a better leaving group (chloride), which then facilitates a nucleophilic aromatic substitution with piperidine.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
The initial step involves the chlorination of 2-hydroxy-5-nitropyridine. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is a standard and effective reagent system for this transformation.
-
Materials:
-
2-Hydroxy-5-nitropyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.2 eq)
-
Dichloromethane (DCM)
-
Ice-water
-
40% aq. Sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride.
-
Heat the reaction mixture to 100-105 °C and stir for 5 hours.
-
After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and cautiously pour the residue into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution to a pH of 8-9 by the dropwise addition of a 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine as a solid.
-
Step 2: Synthesis of 4-(5-Nitropyridin-2-yl)piperidine
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-nitropyridine is displaced by the secondary amine of piperidine. The nitro group at the 5-position is crucial as it activates the 2-position towards nucleophilic attack.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of 2-chloro-5-nitropyridine in acetonitrile, add piperidine and potassium carbonate.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(5-nitropyridin-2-yl)piperidine.
-
Caption: Synthetic workflow for 4-(5-nitropyridin-2-yl)piperidine.
Protocol 2: Representative Protocol for a Cell Viability Assay (MTT Assay)
To evaluate the anticancer potential of derivatives of 4-(5-nitropyridin-2-yl)piperidine, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The 4-(5-nitropyridin-2-yl)piperidine scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the piperidine ring and the electronic modulation and synthetic utility of the 5-nitropyridine moiety, makes it an attractive starting point for the design of novel therapeutics. The demonstrated applications in the development of anticancer agents and enzyme inhibitors highlight its potential to address a range of unmet medical needs.
Future research in this area will likely focus on expanding the diversity of derivatives based on this scaffold, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued application of this strategic building block is poised to make significant contributions to the advancement of drug discovery and development.
References
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]
- Methods of making netupitant and intermediates thereof. (n.d.). Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(5-Nitropyridin-2-yl)piperidine
Introduction: The Synthetic Challenge
The synthesis of 4-(5-nitropyridin-2-yl)piperidine requires the formation of a carbon-carbon (C-C) bond between the electron-deficient 5-nitropyridine ring and the C4 position of a piperidine ring.
Critical Distinction:
-
Target (C-C Bond): 4-(5-nitropyridin-2-yl)piperidine.[1][2] Requires cross-coupling (e.g., Suzuki-Miyaura).[3][4]
-
Common Error (N-C Bond): 1-(5-nitropyridin-2-yl)piperidine. Result of Nucleophilic Aromatic Substitution (
) using piperidine.
This guide focuses on the Suzuki-Miyaura Cross-Coupling route, as it is the industry standard for high-yield, regioselective synthesis of this scaffold.
Module 1: The Optimized Protocol (Suzuki-Miyaura)
Core Reaction Logic
To maximize yield and stability, the coupling partners must be chosen to avoid the instability of 2-pyridylboronic acids (which suffer from rapid protodeboronation).
-
Electrophile: 2-Bromo-5-nitropyridine (Stable, commercially available).
-
Nucleophile:
-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (Stable pinacol ester).
Step-by-Step Protocol
Scale: 1.0 gram (approx. 5 mmol) Target Yield: >85% (Two steps)
Step 1: Cross-Coupling
-
Setup: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask. Equip with a magnetic stir bar and reflux condenser.
-
Charging: Add 2-Bromo-5-nitropyridine (1.0 eq, 1.0 g) and
-Boc-4-piperidineboronic acid pinacol ester (1.1 eq, 1.7 g). -
Catalyst & Base: Add
(0.05 eq, 5 mol%) and (3.0 eq).-
Expert Insight:
is preferred over for electron-deficient heterocycles due to its large bite angle and resistance to poisoning by the nitro group.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v, 20 mL) .
-
Critical: Sparge solvent with Argon/Nitrogen for 15 mins before addition. Oxygen causes homocoupling and catalyst death.
-
-
Reaction: Heat to 85°C for 4–6 hours under inert atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3]
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (0-40% EtOAc in Hexanes). The product is the
-Boc protected intermediate.
Step 2: Deprotection
-
Dissolve the intermediate in DCM (10 mL) .
-
Add TFA (2 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo.
-
For Free Base: Redissolve in DCM, wash with sat.
, dry, and concentrate.[5] -
For Salt: Triturate the residue with
to obtain the TFA salt.
-
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for this synthesis.
Figure 1: Optimized synthetic workflow for C-C bond formation via Suzuki coupling.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black immediately, and conversion is low (<20%). What happened?
Diagnosis: "Pd Black" precipitation due to oxidation.
Root Cause: Oxygen was present in the solvent or headspace.
-
Degas Vigorously: Sparge solvents with Argon for at least 20 minutes.
-
Freeze-Pump-Thaw: For small scales (<100 mg), use 3 cycles of freeze-pump-thaw.
-
Switch Catalyst: If the issue persists, switch to a pre-catalyst like XPhos Pd G2 , which activates only upon heating and is more robust.
Q2: I am seeing a major byproduct with M+ mass = starting bromide dimer. Why?
Diagnosis: Homocoupling of the electrophile (Ultmann-type) or boronate. Root Cause:
-
Boronate Homocoupling: Excess oxygen promotes oxidative coupling of the boronic ester.
-
Disproportionation: If the base is too strong or temperature too high. Solution:
-
Reduce catalyst loading to 2-3 mol%.
-
Ensure strict anaerobic conditions.
-
Add the boronate ester slowly (portion-wise) if homocoupling dominates.
Q3: The yield is good, but I cannot remove the Palladium residue (dark solid).
Diagnosis: Palladium coordination to the pyridine nitrogen. Solution:
-
Scavengers: Treat the organic layer with SiliaMetS® Thiol or activated charcoal for 1 hour at 50°C before filtration.
-
Wash: Wash the organic layer with 10% aqueous L-Cysteine or sodium diethyldithiocarbamate solution.
Q4: Can I use the free piperidine boronic acid instead of the N-Boc protected one?
Answer: No.
Reasoning: The free amine on the piperidine will coordinate to the Palladium catalyst, poisoning it and shutting down the catalytic cycle. The
Module 4: Quantitative Data & Reagent Selection
| Component | Recommended Reagent | Why? |
| Catalyst | Bidentate ligand prevents Pd deactivation; robust for heteroaryls. | |
| Base | Carbonates are mild enough to prevent nitro group degradation but strong enough to activate the boronate. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the transmetalation step in Suzuki coupling. Anhydrous conditions will fail. |
| Temp | 80–90°C | Sufficient to cross the activation energy barrier for oxidative addition into the electron-poor pyridine. |
References
-
BenchChem. (2025).[3][5] Technical Support Center: Suzuki Reactions with "1-(5-Bromopyridin-2-yl)piperidin-4-ol". Retrieved from 3
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 6[7]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 7
-
National Institutes of Health (NIH). (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from 8
-
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from 4
Sources
- 1. 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE CAS 885274-74-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. 4-(5-Nitropyridin-2-YL)piperidine | 885274-74-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(5-nitropyridin-2-yl)piperidine
Welcome to the technical support center for the synthesis of 4-(5-nitropyridin-2-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges and frequently encountered side reactions in what is typically a Nucleophilic Aromatic Substitution (SNAr) reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic strategy.
The primary synthetic route involves the reaction of 2-chloro-5-nitropyridine with a piperidine source. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This guide provides troubleshooting protocols and answers to frequently asked questions.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the most common causes?
Answer: Low yield is a frequent issue that can stem from several factors, ranging from reaction conditions to the stability of your starting materials. The primary culprits are typically incomplete conversion, degradation of the starting material, or competing side reactions.
Plausible Causes & Solutions:
-
Incomplete Conversion: The SNAr reaction rate is highly dependent on temperature and the base used.
-
Causality: The reaction requires overcoming an activation energy barrier to form the intermediate Meisenheimer complex.[1] Insufficient thermal energy or a base that is too weak may result in a stalled or sluggish reaction.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. A typical range is 80-120 °C depending on the solvent.
-
Base Selection: If using a base to scavenge the HCl byproduct, ensure it is strong enough but non-nucleophilic to avoid competing reactions. Bases like K₂CO₃ or DIPEA are common choices. An excess of the piperidine reactant can also serve as the base.
-
-
-
Hydrolysis of 2-chloro-5-nitropyridine: The presence of water can lead to a competitive hydrolysis reaction, forming 2-hydroxy-5-nitropyridine. This byproduct is often highly polar and can complicate purification.
-
Causality: Water, especially under basic conditions, can act as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the system.
-
-
-
Degradation/Ring-Opening: 2-Chloro-5-nitropyridine can be unstable under strongly basic conditions or at high temperatures, potentially leading to ring-opening or decomposition.[2] Thermal decomposition can release hazardous gases like NOx and HCl.[3][4][5]
-
Causality: Strong bases can deprotonate the pyridine ring, initiating a cascade of reactions that can lead to ring cleavage.
-
Solution:
-
Avoid Strong Hydroxide Bases: Do not use strong hydroxide bases like NaOH or KOH.[2] Opt for carbonate bases or tertiary amines.
-
Temperature Control: Avoid excessive temperatures. If the reaction requires high heat to proceed, consider a higher boiling point, aprotic solvent like DMF or DMSO, but be mindful that these can also facilitate side reactions if not scrupulously anhydrous.
-
-
Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My product streaks badly during silica gel chromatography, making purification difficult. How can I improve this?
Answer: This is a classic problem when purifying basic compounds like piperidines on standard, slightly acidic silica gel.
Plausible Cause & Solutions:
-
Analyte-Stationary Phase Interaction: The basic nitrogen of your piperidine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction causes the compound to "stick" and elute slowly and broadly (tailing or streaking), leading to poor separation.
-
Solution 1: Basic Additive in Mobile Phase:
-
Causality: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel. This minimizes the ionic interaction, allowing your product to elute more cleanly.
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The volatile base will co-elute and can be easily removed under vacuum.
-
-
Solution 2: Use a Different Stationary Phase:
-
Causality: Using a stationary phase with a different surface chemistry can prevent the undesired interaction.
-
Protocol:
-
Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic additive before loading your sample.
-
-
Table 1: Chromatography System Selection Guide
| Issue | Recommended Solution | Mobile Phase Example | Comments |
| Tailing/Streaking on Silica | Add Basic Modifier | 95:5:0.5 DCM/MeOH/TEA | Most common and effective solution. |
| Product is very basic | Use Alumina (Basic) | Ethyl Acetate / Hexanes | Excellent separation for strongly basic amines. |
| Co-elution with impurities | Gradient Elution | Start with low polarity, gradually increase. | Helps resolve compounds with close Rf values. |
Question 3: I've isolated a byproduct with a mass corresponding to a di-substituted piperidine. How does this form and how can I prevent it?
Answer: This byproduct is likely N-(5-nitropyridin-2-yl)-4-(5-nitropyridin-2-yl)piperidine. It forms when the secondary amine of your desired product acts as a nucleophile and reacts with another molecule of 2-chloro-5-nitropyridine.
Mechanism: Formation of Di-substituted Byproduct
Caption: Reaction pathway leading to di-substitution.
Plausible Cause & Solutions:
-
Stoichiometry and Reactivity: While the product's secondary amine is more sterically hindered and less nucleophilic than piperidine, this second SNAr reaction can still occur, especially if the reaction is run for an extended time at high temperature or if there is an excess of 2-chloro-5-nitropyridine.
-
Solution 1: Adjust Stoichiometry:
-
Causality: Using an excess of the initial piperidine nucleophile ensures that the 2-chloro-5-nitropyridine is consumed before it has a significant chance to react with the product.
-
Protocol: Use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) relative to 2-chloro-5-nitropyridine. This is often the most effective way to minimize this byproduct.
-
-
Solution 2: Use a Protected Piperidine:
-
Causality: Using a piperidine with a protecting group on the nitrogen, such as N-Boc-4-aminopiperidine or using 4-piperidone followed by reductive amination, completely prevents the N-arylation side reaction. The protecting group is then removed in a subsequent step.
-
Protocol (Boc-strategy):
-
React 2-chloro-5-nitropyridine with tert-butyl piperidine-4-carboxylate.
-
Purify the Boc-protected intermediate.
-
Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Neutralize and isolate the final product. This multi-step approach often provides cleaner material with higher overall yield.
-
-
Experimental Protocols
Protocol 1: Direct SNAr with Stoichiometric Control
This protocol aims to minimize di-substitution by using an excess of the piperidine nucleophile.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add piperidine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir until TLC/LC-MS analysis shows complete consumption of the 2-chloro-5-nitropyridine.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate, potentially with 0.5% TEA).
Protocol 2: Purification by Acid-Base Extraction
This technique can be used to separate your basic product from non-basic impurities before chromatography.
Procedure:
-
Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. The free base of your product will precipitate or form an oil.
-
Extract the now basic aqueous layer multiple times with an organic solvent.
-
Combine these new organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified (or significantly enriched) product.
References
-
Makarov, M. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 748. Available at: [Link]
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine. Retrieved from [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872. Available at: [Link]
-
Haynes, R. K., & Pett, S. L. (2007). The Reaction of 2-Chloro-5-nitropyridine with Hydroxide Ion. A Re-examination. Australian Journal of Chemistry, 60(10), 755-757. (Note: While the direct article isn't in the search results, reference[2] cites it regarding ring-opening reactions with hydroxide base).
-
Campodónico, P. R., et al. (2022). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Frontiers in Chemistry, 10, 969335. Available at: [Link]
Sources
troubleshooting 4-(5-nitropyridin-2-yl)piperidine purification issues
Topic: Troubleshooting Purification & Isolation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide[1]
Introduction: The "Sticky" Amine Challenge
You are likely here because 4-(5-nitropyridin-2-yl)piperidine is behaving poorly during isolation.[1] This molecule possesses a "dual-personality" chemical profile that complicates purification:
-
The Basic Anchor: The secondary piperidine amine (
) binds aggressively to acidic silanols on silica gel.[1] -
The Polar Head: The 5-nitropyridine moiety increases polarity and potential for
-stacking, reducing solubility in non-polar solvents.[1]
This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of this scaffold.
Module 1: Chromatographic Tailing (The "Streak")
Symptom: The product smears across the TLC plate or elutes as a broad, non-Gaussian peak over 20+ column volumes.
Root Cause Analysis
Standard silica gel is slightly acidic (
Protocol A: The "Ammonia Shift" (Flash Chromatography)
Do not use standard silica without modification.
-
Mobile Phase Engineering:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]
-
Modifier: Ammonium Hydroxide (
, 28-30% aq) or Triethylamine (TEA).[1] -
The "Golden Ratio": Start with DCM : MeOH :
(90 : 9 : 1) .[1] -
Why: The ammonia competes for the silanol sites, displacing your amine product and allowing it to elute as a sharp band.[1]
-
-
Column Pre-Treatment (Critical Step):
-
Flush the silica column with 3 CV (Column Volumes) of the mobile phase before loading your sample. This neutralizes the silica acidity in advance.[1]
-
Protocol B: Amine-Functionalized Silica
If the product co-elutes with impurities even with modifiers, switch stationary phases.[1]
-
Benefit: The surface is already basic.[1] You can use standard Hexane/EtOAc or DCM/MeOH gradients without added base.[1]
-
Result: Tailing is eliminated; resolution improves significantly.
Module 2: Phase Separation & Salt Control
Symptom: Low recovery after extraction, or the product forms an oil that refuses to crystallize.[1]
The Solubility Trap
-
Salt Form (TFA/HCl): Highly water-soluble.[1] If you used acid to deprotect a Boc precursor, your product is currently in the aqueous layer.[1]
-
Free Base: Moderate water solubility (pH dependent), good organic solubility (DCM, CHCl3).[1]
Protocol: The "pH Switch" Extraction
This method uses the basicity of the piperidine to separate it from non-basic impurities (e.g., nitro-pyridine byproducts).
| Step | Action | Mechanistic Logic |
| 1 | Dissolve crude in 0.5 M HCl . | Protonates piperidine ( |
| 2 | Wash with DCM (x2).[1] | Removes non-basic organic impurities (e.g., unreacted boronic esters, neutral nitro compounds).[1] |
| 3 | Adjust aqueous layer to pH > 12 using NaOH.[1] | Deprotonates piperidine ( |
| 4 | Extract with DCM/IPA (3:1) . | The addition of Isopropyl Alcohol (IPA) prevents emulsions common with nitro-aromatics and improves solubility of the polar free base. |
Module 3: Scavenging Impurities (Pd & Boron)
Symptom: Product is colored (grey/brown) or fails elemental analysis for Pd. Context: This molecule is typically made via Suzuki coupling (C-C bond formation).[1] Palladium contamination is inherent.[1]
Protocol: Thiol-Silica Scavenging
Do not rely on crystallization alone to remove Palladium.[1]
-
Dissolve: Crude product in THF or DCM.
-
Add: Thiol-modified Silica (e.g., SiliaMetS® Thiol) or Cysteine-functionalized resin .[1]
-
Load: 0.5 eq relative to expected Pd mass (or 5-10 wt% of crude).[1]
-
-
Agitate: Stir at 40°C for 4 hours.
-
Filter: Pass through a 0.45
PTFE filter.[1] -
Verify: The filtrate should be yellow (characteristic of nitropyridine), not brown/grey.[1]
Module 4: Structural Integrity Check (The Isomer Trap)
Critical Warning: Are you sure you have the 4-substituted isomer?
-
The Trap: If you synthesized this by reacting piperidine directly with 2-chloro-5-nitropyridine , you did NOT make 4-(5-nitropyridin-2-yl)piperidine.[1]
-
The Reality: You made 1-(5-nitropyridin-2-yl)piperidine (N-linked).[1]
-
Reason: The nitrogen atom of piperidine is a far better nucleophile than the C4 carbon.[1]
-
-
The Fix: The C-linked target requires a metal-catalyzed coupling (Suzuki/Negishi) using 4-piperidine boronate/zinc reagents.[1]
Visual Troubleshooting Guide
Caption: Decision matrix for isolating 4-(5-nitropyridin-2-yl)piperidine, differentiating between salt remediation, chromatographic tailing, and metal scavenging.
References
-
Amine Purification on Silica
-
Mobile Phase Modifiers
-
Palladium Removal Strategies
-
Nitropyridine Synthesis Context
Sources
Technical Support Center: Synthesis of 4-(5-nitropyridin-2-yl)piperidine
Here is the technical support guide for the synthesis of 4-(5-nitropyridin-2-yl)piperidine .
Ticket Category: Heterocyclic Chemistry / Pyridine Functionalization Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary
The synthesis of 4-(5-nitropyridin-2-yl)piperidine presents a classic chemoselectivity paradox. The target molecule contains a nitro group (
Standard protocols often fail because the conditions used to saturate the piperidine ring (e.g.,
This guide details two validated routes to bypass this issue:
-
Route A (The "Safe" Step-wise Path): Suzuki-Miyaura coupling followed by Diimide Reduction (chemoselective saturation).
-
Route B (The Direct Path): Negishi Cross-Coupling (avoiding unsaturation entirely).
Route A: Suzuki-Miyaura Coupling & Selective Reduction
Best for: Labs with standard palladium inventories and limited experience with organozinc reagents.
The Workflow
This route uses a vinyl boronate to couple the rings, creating a tetrahydropyridine intermediate. The critical step is the reduction of the alkene without touching the nitro group.
Figure 1: Decision tree highlighting the critical failure mode in the reduction step.
Step 1: Suzuki Coupling
Reagents:
-
Electrophile: 2-Bromo-5-nitropyridine (CAS: 4487-59-6) or 2-Chloro-5-nitropyridine.
-
Nucleophile: N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS: 286961-14-6).
-
Catalyst:
(5 mol%). -
Base/Solvent:
(2M aq) in 1,4-Dioxane.
Protocol:
-
Degas 1,4-dioxane vigorously with nitrogen for 15 minutes.
-
Combine halide (1.0 eq), boronate (1.1 eq), and base (3.0 eq).
-
Add catalyst under inert atmosphere.
-
Heat to 80–90°C for 4–12 hours.
-
Checkpoint: Monitor TLC for the disappearance of the nitropyridine. The product will be the N-Boc-tetrahydropyridine intermediate.
Step 2: The "Diimide" Reduction (Crucial)
The Problem: Using
Protocol:
-
Dissolve the N-Boc-tetrahydropyridine intermediate in 1,2-dimethoxyethane (DME).
-
Add p-toluenesulfonyl hydrazide (5.0 eq) and sodium acetate (5.0 eq).
-
Reflux the mixture (approx. 85°C). The hydrazide decomposes to release diimide.
-
Reaction Monitoring: The reaction generates
gas. Add reagents portion-wise if conversion stalls. -
Workup: Cool, filter, and concentrate. The nitro group remains intact.
Route B: Negishi Cross-Coupling
Best for: Direct access to the saturated ring, avoiding the reduction step entirely. Requires strict anhydrous conditions.
The Workflow
Negishi coupling uses organozinc reagents.[1][2][3][4] Unlike Grignard reagents (which attack nitro groups), organozinc reagents tolerate nitro groups at room temperature, allowing for the direct coupling of the piperidine ring.
Figure 2: Simplified Negishi catalytic cycle. Note the tolerance of Zn reagents for the nitro electrophile.
Protocol
Reagents:
-
Electrophile: 2-Iodo-5-nitropyridine (more reactive than bromo for Negishi).
-
Nucleophile Precursor: N-Boc-4-iodopiperidine.
-
Zinc Activation: Zinc dust + LiCl (Knochel conditions) or commercial R-ZnX.
-
Catalyst:
or / SPhos.
Steps:
-
Zinc Reagent Formation: Treat N-Boc-4-iodopiperidine with activated Zn/LiCl in dry THF to form the organozinc iodide. (Alternatively, purchase (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide).
-
Coupling: Add the zinc reagent solution to a flask containing 2-iodo-5-nitropyridine and the Pd catalyst (5 mol%) in THF.
-
Stir at Room Temperature (or mild heat, 40°C) for 12 hours.
-
Quench: Add saturated
. -
Result: Direct formation of the N-Boc-4-(5-nitropyridin-2-yl)piperidine.
Troubleshooting Guide & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product mass is M-30 (Amine formed) | Used | STOP. Switch to Diimide reduction (Route A) or Negishi (Route B). You cannot hydrogenate this alkene with Pd/C without reducing the nitro group. |
| No reaction in Negishi | Wet solvents or inactive Zinc. | Ensure THF is distilled/dried (<50 ppm water). Use "Knochel-Zn" (Zn/LiCl) or activate Zn dust with TMSCl/1,2-dibromoethane. |
| Protodeboronation (Suzuki) | Base too strong or temp too high. | Switch base from |
| Regioisomers observed | Coupling at C-5 or C-3? | Highly unlikely with 2-halo-5-nitropyridine. The C-2 position is electronically activated for Oxidative Addition due to the adjacent Nitrogen and para-Nitro group. |
Frequently Asked Questions
Q: Can I use the S_NAr reaction (Nucleophilic Aromatic Substitution) instead? A: Generally, no. While 2-halo-5-nitropyridines are excellent substrates for S_NAr, that reaction works best with heteroatom nucleophiles (amines, alkoxides). Forming a C-C bond at the unactivated 4-position of a piperidine ring via S_NAr requires a carbanion (e.g., piperidine enolate), which is difficult to generate without polymerizing the pyridine. The Negishi or Suzuki routes are far superior for C-C bond formation here.
Q: Why use the Boc-protected piperidine? Can I use free piperidine? A: You must use protection. Free secondary amines will poison the Palladium catalyst (forming stable Pd-Amine complexes) and can also react directly with the electrophile via S_NAr to form the amino-pyridine (C-N bond) rather than the desired C-C bond.
Q: I don't have tosyl hydrazide. Can I use Wilkinson's Catalyst for hydrogenation?
A: Yes. Wilkinson's catalyst (
Q: How do I remove the Boc group afterwards? A: Standard acidic deprotection: 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 1 hour. The nitro group is stable to these acidic conditions.
References
-
Suzuki-Miyaura Coupling of Tetrahydropyridines
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.
-
Journal of Organic Chemistry, 2005.[5]
-
Negishi Coupling with Nitro Groups
-
Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides.[2]
- Journal of the American Chemical Society, 2009.
-
-
Diimide Reduction Selectivity
- The Selective Catalytic Hydrogen
- Annals of the New York Academy of Sciences, 1973.
-
Commercial Reagent Data
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester properties and applic
- Sigma-Aldrich Technical D
Sources
Validation & Comparative
Comparative Analysis of 4-(5-Nitropyridin-2-yl)piperidine and Its Analogs
Executive Summary: The "Masked" Privileged Scaffold
In modern medicinal chemistry, 4-(5-nitropyridin-2-yl)piperidine (CAS 885274-74-8) serves a dual role: it is a highly reactive synthetic intermediate and a "masked" pharmacophore precursor. While rarely a final drug substance due to the metabolic liability of the nitro group, it is the critical gateway to 4-(5-aminopyridin-2-yl)piperidine —a privileged scaffold found in GPR119 agonists, kinase inhibitors, and antihistamines.
This guide objectively compares the nitro-scaffold against its two primary functional analogs: the Amino-derivative (the active pharmacophore) and the Cyano-derivative (a bioisostere with superior metabolic stability).
Comparative Performance Matrix
The following table contrasts the physicochemical and biological profiles of the core scaffold against its key analogs.
Table 1: Technical Comparison of Pyridin-2-yl-piperidine Scaffolds
| Feature | Nitro Scaffold (Subject) | Amino Analog (Active Form) | Cyano Analog (Bioisostere) |
| Structure | 4-(5-NO₂-pyridin-2-yl)piperidine | 4-(5-NH₂-pyridin-2-yl)piperidine | 4-(5-CN-pyridin-2-yl)piperidine |
| Primary Role | Synthetic Intermediate / Probe | Active Pharmacophore | Metabolically Stable Lead |
| Synthetic Yield (SNAr) | High (>90%) (Highly activated) | Low (Requires protection) | Moderate (Less activated) |
| Metabolic Stability | Low (Nitroreduction liability) | Moderate (Phase II conjugation) | High (Resistant to oxidation) |
| Solubility (pH 7.4) | Low (< 50 µM) | High (> 200 µM, ionizable) | Moderate |
| Toxicity Risk | High (Potential Ames +) | Moderate | Low |
| Key Application | Precursor for reduction | Kinase/GPCR Ligand Binding | Late-stage Lead Optimization |
Expert Insight: The Causality of Choice
-
Why start with the Nitro? The nitro group at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect (-I, -M), activating the C2-position for Nucleophilic Aromatic Substitution (SNAr). This allows the piperidine ring to be attached under mild conditions with high regioselectivity, avoiding the forcing conditions required for unactivated pyridines.
-
Why switch to Cyano? If the final drug candidate suffers from rapid clearance due to nitroreduction (to amine) or oxidation, the cyano group is often employed as a non-ionizable, metabolically stable bioisostere that mimics the electronic properties of the nitro group without the toxicity profile.
Mechanistic Analysis & Visualization
Synthetic Pathway: The SNAr Advantage
The synthesis of the nitro-scaffold relies on the formation of a Meisenheimer complex. The nitro group stabilizes the anionic intermediate, lowering the activation energy.
Figure 1: The regioselective SNAr mechanism. The 5-nitro group is essential for stabilizing the transition state, enabling high-yield synthesis.
Metabolic Fate: The Nitroreduction Liability
One of the critical reasons the nitro-scaffold is rarely a final drug is its susceptibility to reductive metabolism in the liver (by nitroreductases) and gut microbiota.
Figure 2: Metabolic reduction pathway.[1] The nitroso and hydroxylamine intermediates are reactive and can lead to toxicity (methemoglobinemia) or DNA adducts.
Validated Experimental Protocols
These protocols are designed to be self-validating. If the color changes or yields deviate as described, check reagent purity.
Protocol A: Regioselective Synthesis via SNAr
Objective: Synthesis of 4-(5-nitropyridin-2-yl)piperidine. Scale: 10 mmol.
-
Reagents:
-
2-Chloro-5-nitropyridine (1.58 g, 10 mmol).
-
Piperidine (1.1 mL, 11 mmol, 1.1 equiv).
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (20 mL).
-
-
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in MeCN (anhydrous). Observation: Solution should be pale yellow.
-
Add K₂CO₃ followed by the slow addition of piperidine at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Checkpoint: The reaction turns bright yellow/orange due to the formation of the amino-pyridine chromophore.
-
TLC Monitoring: Eluent 30% EtOAc/Hexane. Product Rf ~ 0.4 (bright yellow spot); Starting material Rf ~ 0.8.
-
-
Workup:
-
Pour into ice water (100 mL). The product usually precipitates as a yellow solid.
-
Filter and wash with cold water.
-
Yield: Expected 90-95%.
-
Validation: ¹H NMR (DMSO-d₆) should show the piperidine multiplet at δ 1.6 and 3.7 ppm, and the pyridine doublet (C6-H) shifted upfield compared to starting material.
-
Protocol B: "Clean" Reduction to Amino-Analog
Objective: Conversion to 4-(5-aminopyridin-2-yl)piperidine without over-reduction.
-
Reagents:
-
Nitro-scaffold (1.0 equiv).
-
10% Pd/C (10 wt% loading).
-
Ammonium Formate (5.0 equiv) or H₂ balloon.
-
Solvent: Methanol/THF (1:1).
-
-
Procedure:
-
Suspend nitro compound and Pd/C in solvent under Argon.
-
Add Ammonium Formate (hydrogen donor) and heat to 60°C for 1 hour.
-
Checkpoint: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.
-
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate.
-
Caution: The amino-product is sensitive to oxidation (turns brown in air). Store under inert gas or use immediately in the next coupling step.
-
Strategic Decision Guide
When should you use the Nitro scaffold versus its analogs?
Figure 3: Decision matrix for scaffold selection in lead optimization.
References
-
Reagent Database. (2025). 4-(5-Nitropyridin-2-yl)piperidine Physicochemical Properties and CAS 885274-74-8. Reagent Database. Link
-
Takami, K., et al. (2021).[2] Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem Application Notes. Link
-
Campodonico, P., et al. (2025). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines. ResearchGate. Link
-
Yeung, K.S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry (PMC). Link
Sources
Structural Validation Protocols for 4-(5-nitropyridin-2-yl)piperidine: A Comparative Analytical Guide
Executive Summary & Strategic Context
In the development of kinase inhibitors and GPCR ligands, the 4-(5-nitropyridin-2-yl)piperidine scaffold serves as a critical intermediate. Its structural integrity is paramount; however, the synthesis of pyridine-piperidine conjugates is prone to regiochemical ambiguity.
Common synthetic routes, such as the Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
This guide compares Standard Quality Control (Method A) against Definitive Structural Elucidation (Method B) . We demonstrate that while Method A is sufficient for routine reagent handling, Method B is mandatory for GLP-grade intermediates to prevent costly late-stage failures due to structural misassignment.
Comparative Analysis of Validation Methodologies
The following table contrasts the "Routine" approach often found in commercial Certificates of Analysis (CoA) with the "Rigorous" approach required for high-stakes drug discovery.
| Feature | Method A: Routine QC (Commercial Standard) | Method B: Definitive Elucidation (High-Fidelity) |
| Primary Technique | LC-MS (Low Res) + 1D | HRMS (Q-TOF) + 2D NMR (HSQC, HMBC, NOESY) |
| Isomer Detection | Low. Often fails to distinguish 4- vs. 3-piperidine isomers or N- vs. C-linkage. | High. Unambiguously assigns regiochemistry via scalar coupling. |
| Purity Assessment | UV (254 nm). May miss non-chromophoric impurities. | qNMR (Quantitative NMR) using internal standard (e.g., TCNB). |
| Throughput | High (10 mins/sample). | Low (4-12 hours/sample). |
| Risk Profile | High risk of "scaffold hopping" artifacts in SAR data. | Zero-defect structural confirmation. |
Deep Dive: The Structural Causality
Why Routine Methods Fail
In
-
Mass Spectrometry Blind Spot: Both the N-linked and C-linked isomers share the exact same molecular formula (
) and Mass ( ). Low-res MS cannot distinguish them. -
1H NMR Ambiguity: Without rigorous assignment, the deshielding of the piperidine
-protons in the N-linked isomer ( 3.5-4.0 ppm) can be mistaken for the -protons of the C-linked isomer if solvent effects are not considered.
The Solution: Self-Validating NMR Logic
To validate the 4-(5-nitropyridin-2-yl)piperidine structure, we rely on specific connectivity proofs:
-
The "Bridge" Proton: The methine proton at the piperidine C4 position (
) must show a triplet-of-triplets splitting pattern at ppm. -
The HMBC Link: A Heteronuclear Multiple Bond Correlation (HMBC) experiment must show a cross-peak between the piperidine
proton and the pyridine carbon. This correlation is impossible in the N-linked isomer.
Visualization of Validation Logic
The following diagrams illustrate the decision-making process and the specific NMR correlations required for proof.
Diagram 1: The Analytical Decision Matrix
Caption: Logical workflow for distinguishing the target C-linked scaffold from common N-linked artifacts.
Diagram 2: HMBC Connectivity Map
Caption: The definitive HMBC correlation (Red Arrow) bridging the piperidine and pyridine rings, confirming C-C linkage.
Experimental Protocols
Synthesis (Suzuki Cross-Coupling)
Note: This route is selected to maximize C-linked regioselectivity.
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylic acid tert-butyl ester (1.2 eq),
(0.05 eq), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure: Degas solvents with
for 30 min. Combine reagents in a sealed tube. Heat to 90°C for 16h. -
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Deprotection: Treat crude Boc-intermediate with 4M HCl in dioxane to yield the free amine target.
Analytical Protocol (Method B)
Sample Preparation:
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform often causes signal overlap in the 2.5-3.0 ppm region; DMSO separates the piperidine signals effectively and solubilizes the polar nitro group.
Instrument Parameters (600 MHz recommended):
-
1H NMR: 30° pulse angle, 2s relaxation delay, 64 scans.
-
13C NMR: Power-gated decoupling, 256 scans.
-
gHMBC: Optimized for long-range coupling (
).
Expected Data (DMSO-d6):
-
Pyridine Ring:
-
9.25 (d,
, 1H, H-6): Highly deshielded due to nitro group and ring nitrogen. -
8.45 (dd,
, 1H, H-4). -
7.60 (d,
, 1H, H-3).
-
9.25 (d,
-
Piperidine Ring:
- 3.05 (m, 2H, H-2'eq/H-6'eq).
-
2.95 (tt,
, 1H, H-4'): Diagnostic Methine. - 2.60 (td, 2H, H-2'ax/H-6'ax).
- 1.75 (m, 2H, H-3'eq/H-5'eq).
- 1.60 (qd, 2H, H-3'ax/H-5'ax).
References
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.[1] Retrieved from [Link]
-
Reagent Database. (2025). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE (CAS 885274-74-8) Technical Data.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 4-(5-nitropyridin-2-yl)piperidine: A Comparative Analysis
Guide Overview: The 4-(pyridin-2-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, particularly with electron-deficient pyridine rings like the 5-nitro derivative, presents a common challenge for process chemists and researchers. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for preparing 4-(5-nitropyridin-2-yl)piperidine: direct Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Buchwald-Hartwig Amination.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind each method, offers field-proven insights into experimental design, and presents a clear, data-driven comparison to guide your choice of synthetic route based on project-specific needs such as scale, cost, and purity requirements.
Method 1: Nucleophilic Aromatic Substitution (SNA_r_)
The SNA_r_ reaction is a classic and direct approach for forming aryl-amine bonds. Its viability hinges on the electronic properties of the aromatic ring.
Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. The potent electron-withdrawing effect of the nitro group at the para-position significantly acidifies the ring protons and activates the carbon at the 2-position for nucleophilic attack. Piperidine, acting as the nucleophile, attacks this electrophilic carbon, forming a resonance-stabilized Meisenheimer complex.[1] The aromaticity is subsequently restored by the expulsion of a leaving group, typically a halide, to yield the final product.[1][2]
Experimental Protocol: SNA_r_ Synthesis
Reagents & Materials:
-
2-Chloro-5-nitropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield 4-(5-nitropyridin-2-yl)piperidine.
Workflow Diagram: SNA_r_
Caption: Workflow for SNA_r_ Synthesis.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for C-N bond formation, relying on a palladium catalyst to couple amines with aryl halides under milder conditions than many classical methods.[3][4]
Mechanistic Principle: The reaction follows a catalytic cycle that begins with the oxidative addition of the aryl halide (2-bromo-5-nitropyridine) to a Pd(0) complex.[5] The amine (piperidine) then coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center yields the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5] The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst.[3][6]
Experimental Protocol: Buchwald-Hartwig Amination
Reagents & Materials:
-
2-Bromo-5-nitropyridine
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask, nitrogen/argon line, magnetic stirrer, heating mantle
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Catalyst Pre-formation (optional but recommended): In the flask, combine Pd(OAc)₂ (0.02 eq) and BINAP (0.03 eq) in anhydrous toluene. Stir for 15 minutes.
-
Reactant Addition: To the catalyst mixture, add 2-bromo-5-nitropyridine (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to 90-110 °C and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Synthesis.
Comparative Efficacy Analysis
The choice between these two robust methods is not merely academic; it has significant practical implications for cost, time, and scalability.
| Parameter | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination | Expert Commentary |
| Typical Yield | 60-85% | 80-95% | Buchwald-Hartwig generally provides higher yields, which is a significant advantage for multi-step syntheses where overall yield is critical. |
| Reaction Time | 4 - 8 hours | 2 - 6 hours | The catalytic cycle of the Buchwald-Hartwig reaction is often more efficient, leading to shorter reaction times. |
| Reagent Cost | Low | High | The primary cost driver for Buchwald-Hartwig is the palladium catalyst and the specialized phosphine ligand. SNA_r_ uses inexpensive bulk reagents. |
| Scalability | Generally straightforward | Can be challenging | Palladium removal on a large scale can be difficult and costly.[6] The exotherm from adding strong bases like NaOtBu must also be carefully managed. SNA_r_ is often more amenable to large-scale production. |
| Substrate Scope | Limited | Very Broad | Buchwald-Hartwig is famously versatile, tolerating a wide range of functional groups and coupling partners.[3] SNA_r_ requires strong electron-withdrawing groups on the aryl halide. |
| Safety & Handling | Standard chemical handling. | Requires inert atmosphere techniques. Sodium tert-butoxide is a strong, moisture-sensitive base. Palladium catalysts require careful handling and disposal. | The operational complexity of the Buchwald-Hartwig amination is significantly higher, requiring more specialized equipment and training. |
Senior Scientist's Recommendation
Choose Nucleophilic Aromatic Substitution (SNA_r_) when:
-
Cost is the primary driver. For large-scale, cost-sensitive manufacturing, the low price of reagents makes SNA_r_ highly attractive.
-
The specific substrate is highly activated. The 5-nitro group provides excellent activation for 2-halopyridines, making this an ideal case for SNA_r_.
-
Operational simplicity is desired. The reaction does not require inert atmosphere conditions, making it more accessible for standard laboratory setups.
Choose Buchwald-Hartwig Amination when:
-
Maximizing yield is paramount. In discovery chemistry or when synthesizing precious intermediates, the higher yield can justify the cost.
-
Reaction time needs to be minimized. Faster reaction times can increase throughput in a research setting.
-
You are building a library of analogues. If the 5-nitro group were to be replaced by a less-activating substituent, SNA_r_ would likely fail, whereas the Buchwald-Hartwig reaction would still be effective, demonstrating its superior substrate scope.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- King's College London. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- Roskilde University. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- DiVA. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
- ACS Publications. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Scheme 1. Synthetic routes to intermediates 4, 5 and final compounds 6e23. Reagents and conditions.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
